molecular formula C10H17NO B571813 2-Azaspiro[5.5]undecan-1-one CAS No. 1215295-79-6

2-Azaspiro[5.5]undecan-1-one

Cat. No.: B571813
CAS No.: 1215295-79-6
M. Wt: 167.252
InChI Key: KNPLIBPLMPTEQW-UHFFFAOYSA-N
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Description

2-Azaspiro[5.5]undecan-1-one (CAS 1215295-79-6) is a spirocyclic compound of high interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold for constructing complex molecules . With the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol , it provides a unique three-dimensional structure that is valuable in drug discovery. This compound is part of a class of privileged heterocycles known for diverse biological activities; related diazaspiro analogues have shown potential for the treatment of obesity, pain, and various immune system, cardiovascular, and psychotic disorders . As a key synthetic intermediate, it is used in the exploration of novel chemical reactions and pathways, particularly in the development of pharmacologically active compounds targeting the central nervous system . The product has a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-9-10(7-4-8-11-9)5-2-1-3-6-10/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLIBPLMPTEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308667
Record name 2-Azaspiro[5.5]undecan-1-one
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Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-79-6
Record name 2-Azaspiro[5.5]undecan-1-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[5.5]undecan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 2-Azaspiro[5.5]undecan-1-one: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azaspiro[5.5]undecan-1-one, a spirocyclic lactam, represents a compelling scaffold in medicinal chemistry and drug discovery. Its rigid three-dimensional structure offers a unique framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential pharmacological applications of this compound. While experimental data for 2-Azaspiro[5.5]undecan-1-one is limited in publicly available literature, this document consolidates information from analogous structures and established chemical principles to serve as a valuable resource for researchers.

Introduction

Spirocyclic systems have garnered significant attention in contemporary drug discovery due to their inherent structural rigidity and novelty, which can lead to improved binding affinity and selectivity for biological targets. The 2-azaspiro[5.5]undecan-1-one core, incorporating a lactam moiety, is of particular interest as lactams are prevalent in a wide array of biologically active compounds, including antibiotics. This guide aims to provide a detailed exploration of the chemical landscape of 2-Azaspiro[5.5]undecan-1-one, offering insights into its fundamental properties and potential as a building block for new chemical entities.

Chemical and Physical Properties

Based on its chemical structure and information from chemical suppliers, the fundamental properties of 2-Azaspiro[5.5]undecan-1-one are summarized below. It is important to note that experimental values for properties such as melting and boiling points are not widely reported and should be determined empirically.

PropertyValueSource
CAS Number 1215295-79-6[1]
Molecular Formula C₁₀H₁₇NO[1]
Molecular Weight 167.25 g/mol [1]
Appearance Predicted to be a solid at room temperatureN/A
SMILES O=C1NCCCC12CCCCC2[1]
Purity ≥98% (as available from suppliers)[1]
Storage Sealed in dry, 2-8°C[1]

Hazard Information:

According to supplier safety data, 2-Azaspiro[5.5]undecan-1-one is classified with the following GHS pictograms and hazard statements, indicating it should be handled with appropriate laboratory safety precautions.

GHS PictogramSignal WordHazard Statements
GHS07WarningH302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH332 - Harmful if inhaledH335 - May cause respiratory irritation

This information is based on data for related compounds and should be used as a guideline.

Synthesis of 2-Azaspiro[5.5]undecan-1-one

A highly plausible and efficient method for the synthesis of 2-Azaspiro[5.5]undecan-1-one is the Beckmann rearrangement of spiro[5.5]undecan-2-one oxime. The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide, and in the case of cyclic oximes, it results in a ring-expanded lactam.[2][3][4]

Proposed Synthetic Pathway

Synthesis_of_2-Azaspiro_5_5_undecan-1-one cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement Spiro_ketone Spiro[5.5]undecan-2-one Reaction1 Spiro_ketone->Reaction1 Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Reaction1 Base Base (e.g., NaOAc) Base->Reaction1 Oxime Spiro[5.5]undecan-2-one oxime Reaction2 Oxime->Reaction2 Reaction1->Oxime Reflux in Ethanol/Water Acid Acid Catalyst (e.g., PPA, H2SO4) Acid->Reaction2 Lactam 2-Azaspiro[5.5]undecan-1-one Reaction2->Lactam Heat

Caption: Proposed two-step synthesis of 2-Azaspiro[5.5]undecan-1-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Spiro[5.5]undecan-2-one oxime

  • Reaction Setup: To a solution of spiro[5.5]undecan-2-one (1 equivalent) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into cold water. The solid oxime product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude oxime can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Step 2: Beckmann Rearrangement to 2-Azaspiro[5.5]undecan-1-one

  • Reaction Setup: In a round-bottom flask, place the spiro[5.5]undecan-2-one oxime (1 equivalent) and add polyphosphoric acid (PPA) or concentrated sulfuric acid as the catalyst.

  • Reaction Conditions: Heat the mixture with stirring. The reaction temperature will depend on the chosen catalyst (typically 80-120°C). Monitor the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Purification: Collect the crude 2-Azaspiro[5.5]undecan-1-one by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Predicted Spectroscopic Data

Spectroscopy Predicted Features
¹H NMR - NH proton: A broad singlet in the range of δ 6.0-8.0 ppm.- Aliphatic protons: A series of complex multiplets in the range of δ 1.2-3.5 ppm corresponding to the protons of the two cyclohexane rings. The protons on the carbon adjacent to the nitrogen (C3) would likely appear as a triplet around δ 3.2-3.5 ppm.
¹³C NMR - Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 170-180 ppm.- Spiro carbon: A quaternary carbon signal around δ 50-60 ppm.- Aliphatic carbons: Multiple signals in the range of δ 20-50 ppm. The carbon adjacent to the nitrogen (C3) would be expected around δ 40-50 ppm.
IR Spectroscopy - N-H stretch: A sharp to moderately broad absorption band around 3200-3400 cm⁻¹.- C=O stretch (amide I band): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹.- C-H stretches (aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.

Reactivity Profile

The chemical reactivity of 2-Azaspiro[5.5]undecan-1-one is primarily dictated by the lactam functionality.

  • N-Alkylation/N-Arylation: The nitrogen atom of the lactam can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated or arylated to introduce various substituents. This functionalization is a key step in modifying the pharmacological properties of the scaffold.

  • Reduction of the Lactam: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding 2-azaspiro[5.5]undecane.

  • Ring-Opening Reactions: Under strong acidic or basic conditions, the lactam ring can undergo hydrolysis to yield the corresponding amino acid, 1-(aminomethyl)cyclohexaneacetic acid.

Potential Applications in Drug Discovery

The azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6][7] While the specific pharmacological profile of 2-Azaspiro[5.5]undecan-1-one has not been extensively reported, its structural motifs suggest potential for development in several therapeutic areas:

  • CNS Disorders: Derivatives of related diazaspiro[5.5]undecanes have been investigated as antagonists for the GABA-A receptor, suggesting potential applications in neurological and psychiatric disorders.[8]

  • Pain Management: Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have shown dual activity as μ-opioid receptor agonists and σ1 receptor antagonists, indicating potential for the development of novel analgesics.[5][6]

  • Infectious Diseases: The lactam ring is a key feature of many antibiotics. Spiro-β-lactams have shown antimicrobial and antiplasmodial activity.[9][10]

  • Oncology: Some triazaspiro[5.5]undecanone derivatives have been identified as potent and selective inhibitors of METTL3, a protein implicated in various cancers.[11][12]

Potential_Applications cluster_applications Potential Therapeutic Areas Core 2-Azaspiro[5.5]undecan-1-one Scaffold CNS CNS Disorders (e.g., GABA-A Receptor Modulation) Core->CNS Pain Pain Management (e.g., Opioid/Sigma Receptor Ligands) Core->Pain Infection Infectious Diseases (e.g., Antimicrobial Agents) Core->Infection Oncology Oncology (e.g., Enzyme Inhibition) Core->Oncology

Caption: Potential therapeutic applications of the 2-Azaspiro[5.5]undecan-1-one scaffold.

Conclusion

2-Azaspiro[5.5]undecan-1-one is a spirocyclic lactam with significant potential as a building block in the design of novel therapeutic agents. While detailed experimental characterization is currently limited, its synthesis is accessible through established methods like the Beckmann rearrangement. The structural rigidity and the presence of a modifiable lactam moiety make it an attractive scaffold for targeting a variety of biological systems. This guide provides a foundational understanding of its chemical properties and potential, encouraging further investigation into this promising molecule by the scientific community.

References

  • Alves, M. J., et al. (2021).
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760.
  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • Kranidiotis, A., et al. (2019). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 24(22), 4072.
  • PubChem. 9-Amino-2-azaspiro[5.5]undecan-1-one. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 163-167.
  • Sperry, J. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 14, 2728-2745.
  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2363-2384.
  • Wikipedia. Beckmann rearrangement. Retrieved from [Link]

  • Wilson, M. S., & Padwa, A. (2008). A Stereoselective Approach to the azaspiro[5.5]undecane Ring System Using a Conjugate addition/dipolar Cycloaddition Cascade: Application to the Total Synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601-9609.
  • Organic Chemistry Portal. Beckmann Rearrangement. Retrieved from [Link]

  • PubChem. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ChemChart. 2-Azaspiro[5.5]undecane. Retrieved from [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]

  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa. Retrieved from [Link]

  • ACS Publications. Studies on the synthesis of 1-azaspiro[5.5]undecanes related to histrionicotoxin. Retrieved from [Link]

  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • Beilstein Journals. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Retrieved from [Link]

  • PubMed. Spiro-Lactams as Novel Antimicrobial Agents. Retrieved from [Link]

  • PubMed. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Azaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Azaspiro[5.5]undecan-1-one (CAS No. 1215295-79-6), a spirocyclic lactam with significant potential in medicinal chemistry and synthetic applications. The azaspiro[5.5]undecane scaffold is a recurring motif in various biologically active compounds, suggesting that this particular derivative may serve as a valuable building block for the development of novel therapeutics. This document delves into the fundamental physicochemical properties, proposes a detailed synthetic protocol based on established chemical principles, offers predicted spectroscopic data for characterization, and explores potential avenues for its application in drug discovery, drawing insights from structurally related molecules.

Introduction: The Significance of the Azaspiro[5.5]undecane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, enabling more specific and potent interactions with biological targets. The 2-azaspiro[5.5]undecane core, a subtype of these structures, is of particular interest. Derivatives of this scaffold have been investigated for a range of pharmacological activities, including anticonvulsant and analgesic properties. The lactam functionality within 2-Azaspiro[5.5]undecan-1-one introduces a polar, hydrogen-bonding capable group that can be crucial for molecular recognition by biological macromolecules.

Physicochemical Properties

A clear understanding of the fundamental properties of 2-Azaspiro[5.5]undecan-1-one is essential for its handling, characterization, and application in synthetic and biological studies.

PropertyValueSource(s)
CAS Number 1215295-79-6[1]
Molecular Formula C₁₀H₁₇NO[1]
Molecular Weight 167.25 g/mol [1]
Appearance Predicted to be a solid at room temperature.
SMILES O=C1NCCCC12CCCCC2[1]
Topological Polar Surface Area (TPSA) 29.1 Ų[1]
Predicted LogP 1.8469[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 0[1]

Proposed Synthesis: A Mechanistic Approach

Overall Synthetic Scheme

The proposed synthesis is a two-step process starting from the commercially available spiro[5.5]undecan-1-one.

Synthesis_of_2-Azaspiro_5_5_undecan-1-one reactant Spiro[5.5]undecan-1-one intermediate Spiro[5.5]undecan-1-one oxime reactant->intermediate Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux product 2-Azaspiro[5.5]undecan-1-one intermediate->product Polyphosphoric acid (PPA) or other acidic catalyst, Heat

Caption: Proposed synthesis of 2-Azaspiro[5.5]undecan-1-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Spiro[5.5]undecan-1-one oxime

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add spiro[5.5]undecan-1-one (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2 equivalents) in ethanol.

  • Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure spiro[5.5]undecan-1-one oxime.

Step 2: Beckmann Rearrangement to 2-Azaspiro[5.5]undecan-1-one

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, place the spiro[5.5]undecan-1-one oxime (1 equivalent).

  • Reaction Execution: Carefully add polyphosphoric acid (PPA) or another suitable acidic catalyst (e.g., sulfuric acid, triflic acid) while maintaining the temperature.[4] The mixture is then heated (typically 80-120 °C) for a specified period, with the reaction progress monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and carefully poured into a beaker of ice water. The resulting mixture is neutralized with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel or recrystallization to yield pure 2-Azaspiro[5.5]undecan-1-one.

Mechanistic Insights: The Beckmann Rearrangement

The key transformation in this synthesis is the Beckmann rearrangement. The mechanism involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.

Beckmann_Rearrangement_Mechanism cluster_0 Protonation and Water Elimination cluster_1 Migration and Nucleophilic Attack cluster_2 Deprotonation Oxime Oxime Protonated Oxime Protonated Oxime Oxime->Protonated Oxime H+ Nitrilium Ion Intermediate Nitrilium Ion Intermediate Protonated Oxime->Nitrilium Ion Intermediate -H2O Protonated Lactam Protonated Lactam Nitrilium Ion Intermediate->Protonated Lactam H2O Lactam (Product) Lactam (Product) Protonated Lactam->Lactam (Product) -H+

Caption: Mechanism of the Beckmann Rearrangement.

Predicted Spectroscopic Data for Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons of the two rings.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 3.2 - 3.4Triplet2H-CH₂- adjacent to the nitrogen atom
~ 2.2 - 2.4Triplet2H-CH₂- adjacent to the carbonyl group
~ 1.4 - 1.8Multiplet12HRemaining -CH₂- protons of both rings
~ 6.0 - 7.0 (broad)Singlet1H-NH- proton of the lactam
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 175 - 180C=O (carbonyl carbon of the lactam)
~ 50 - 55Spiro carbon
~ 40 - 45-CH₂- adjacent to the nitrogen atom
~ 30 - 35-CH₂- adjacent to the carbonyl group
~ 20 - 30Remaining -CH₂- carbons of both rings
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.[5]

Predicted Wavenumber (cm⁻¹)Functional Group Assignment
~ 3200 (broad)N-H stretch of the secondary amide (lactam)
~ 2850 - 2950C-H stretch of the aliphatic CH₂ groups
~ 1650 (strong)C=O stretch of the amide (Amide I band)

Potential Applications in Drug Development

The 2-azaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While specific biological data for 2-Azaspiro[5.5]undecan-1-one is not yet reported, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.

  • Central Nervous System (CNS) Disorders: Various azaspiro[5.5]undecane derivatives have been investigated for their anticonvulsant properties. The rigid spirocyclic core can orient substituents in a precise manner to interact with ion channels or receptors in the CNS.

  • Oncology: Some nitrogen-containing spirocycles have demonstrated cytotoxic activity against various cancer cell lines. The unique 3D shape of these molecules can lead to novel interactions with anticancer targets.

  • Pain Management: The azaspiro[5.le]undecane core has been incorporated into molecules targeting opioid and sigma receptors, suggesting its potential as a scaffold for the development of new analgesics with potentially improved side-effect profiles.[3][6]

The lactam functionality in 2-Azaspiro[5.5]undecan-1-one provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This makes it an attractive starting point for fragment-based drug discovery and lead optimization campaigns.

Conclusion

2-Azaspiro[5.5]undecan-1-one represents a valuable yet underexplored chemical entity. This technical guide has provided its key physicochemical properties, a robust and mechanistically sound synthetic strategy, and predicted spectroscopic data to aid in its synthesis and characterization. The established biological relevance of the azaspiro[5.5]undecane scaffold strongly suggests that this compound holds significant promise as a versatile building block for the discovery and development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of 2-Azaspiro[5.5]undecan-1-one and its derivatives is highly warranted.

References

Sources

The Stereochemical Landscape of 2-Azaspiro[5.5]undecan-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical exploration of the stereochemistry of the 2-azaspiro[5.5]undecan-1-one core, a prevalent scaffold in medicinal chemistry and drug discovery. We will delve into the fundamental stereochemical features, conformational dynamics, strategies for stereoselective synthesis, and analytical methodologies for the characterization of its stereoisomers. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important molecular framework.

Introduction: The Significance of Stereochemistry in a Privileged Scaffold

The 2-azaspiro[5.5]undecan-1-one skeleton, characterized by two six-membered rings sharing a common spirocyclic carbon, represents a class of "privileged structures." This designation arises from their ability to interact with a diverse range of biological targets, often with high affinity and selectivity. The rigid, three-dimensional architecture of the spirocyclic system provides a unique topographical presentation of functional groups, which is crucial for molecular recognition by enzymes and receptors.

The stereochemistry of this scaffold is of paramount importance, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. A thorough understanding and control of the stereochemical aspects of 2-azaspiro[5.5]undecan-1-one and its derivatives are therefore critical for the rational design and development of novel therapeutics.

Fundamental Stereochemical Features

The parent 2-azaspiro[5.5]undecan-1-one possesses a single stereogenic center at the spiro carbon (C6). This gives rise to a pair of enantiomers, the (R)- and (S)-isomers.

Caption: Structure of 2-Azaspiro[5.5]undecan-1-one with the stereogenic spirocenter (C).

The introduction of substituents on either of the six-membered rings can lead to the formation of additional stereocenters, resulting in diastereomers. The relative and absolute stereochemistry of these centers will profoundly influence the molecule's overall shape and biological activity.

Conformational Analysis: A Tale of Two Chairs

The two six-membered rings in 2-azaspiro[5.5]undecan-1-one, a piperidinone and a cyclohexane ring, preferentially adopt chair conformations to minimize torsional and steric strain.[1] The spiro fusion point acts as a pivot, and the relative orientation of the two rings is a critical determinant of the molecule's overall topography.

The cyclohexane ring can exist in a dynamic equilibrium between two chair conformers. However, the piperidinone ring's conformational flexibility is somewhat restricted by the presence of the lactam functionality. The amide bond's partial double bond character introduces planarity, which can influence the puckering of this ring.

For the unsubstituted scaffold, the key conformational question revolves around the axial or equatorial orientation of the C-C bonds of one ring relative to the other. In substituted derivatives, the preference for substituents to occupy equatorial positions to avoid 1,3-diaxial interactions is a major driving force in determining the dominant conformation.[2]

Computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool for predicting the relative energies of different conformers and understanding the factors that govern their stability.[3][4]

G cluster_0 Conformational Analysis Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Explore conformational space C Geometry Optimization (DFT) B->C Refine low-energy conformers D Energy Calculation of Conformers C->D Determine relative stabilities E Experimental Validation (NMR, X-ray) D->E Compare with experimental data

Caption: A typical workflow for the conformational analysis of 2-azaspiro[5.5]undecan-1-one.

Stereoselective Synthesis: Gaining Control over Chirality

The synthesis of enantiomerically pure 2-azaspiro[5.5]undecan-1-ones is a significant challenge that has been addressed through various innovative strategies. These can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereoisomer directly. Several methodologies have been successfully employed for the construction of related azaspirocyclic systems:

  • Chiral Auxiliary-Mediated Synthesis: This classic approach involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed to yield the enantiomerically enriched product. For instance, Evans oxazolidinone auxiliaries have been used in the asymmetric synthesis of substituted 3,9-diazaspiro[5.5]undecanes.[5]

  • Catalytic Asymmetric Reactions: The use of chiral catalysts to induce enantioselectivity is a highly efficient and atom-economical strategy. This can involve various transformations such as asymmetric Michael additions, cycloadditions, or hydrogenations.[6]

  • Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis, often providing high enantioselectivity under mild reaction conditions. Evolved enzymes have demonstrated the ability to form all possible stereoisomers of certain azaspiroalkanes with excellent stereocontrol.[7]

A notable stereoselective approach to the azaspiro[5.5]undecane ring system involves a conjugate addition/dipolar cycloaddition cascade.[8][9] In this method, the stereochemistry of a conjugate addition is controlled by A(1,3)-strain, leading to a preferred axial attack and high diastereoselectivity.[8]

Chiral Resolution

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric excess, the resolution of a racemic mixture is a common alternative.

  • Diastereomeric Salt Formation: This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[10]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[11][12][13] The choice of the CSP and mobile phase is crucial for achieving optimal separation.

Method Principle Advantages Disadvantages
Asymmetric Synthesis Direct formation of one enantiomerHigh efficiency, atom economyRequires development of specific catalysts or auxiliaries
Chiral Resolution Separation of a racemic mixtureBroadly applicableMaximum 50% yield for the desired enantiomer (without racemization)

Table 1: Comparison of major strategies for obtaining enantiomerically pure 2-azaspiro[5.5]undecan-1-one.

Experimental Protocols for Stereochemical Analysis

The unambiguous determination of the absolute and relative stereochemistry, as well as the conformational preferences of 2-azaspiro[5.5]undecan-1-one stereoisomers, relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural and conformational analysis of spirocyclic compounds in solution.[10]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • Acquire a ¹³C NMR spectrum (often with proton decoupling) to identify the number of unique carbon environments.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the spirocenter.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for conformational analysis. They detect through-space interactions between protons that are close to each other (< 5 Å), providing information about their relative spatial arrangement (e.g., axial vs. equatorial).[14][15][16]

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling constants (³JHH) in the ¹H NMR spectrum, which can provide information about dihedral angles and thus the conformation of the rings.

    • Interpret the cross-peaks in the 2D spectra to build a complete picture of the molecular connectivity and spatial arrangement. NOESY cross-peaks between specific protons can confirm chair conformations and the axial/equatorial positions of substituents.[14]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry (if a heavy atom is present or by using anomalous dispersion).[8][17][18]

Workflow for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Structural Analysis: The resulting model provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. For chiral molecules crystallizing in a chiral space group, the absolute configuration can be determined.[17]

G cluster_0 Stereochemical Characterization Workflow A Purified Compound B NMR Spectroscopy A->B Solution-state analysis C X-ray Crystallography A->C Solid-state analysis D Chiral HPLC A->D Enantiomeric purity E Conformational and Configurational Assignment B->E C->E D->E

Caption: Integrated workflow for the stereochemical characterization of 2-azaspiro[5.5]undecan-1-one.

Conclusion

The stereochemistry of 2-azaspiro[5.5]undecan-1-one is a critical aspect that dictates its three-dimensional structure and, consequently, its biological function. A comprehensive understanding of its stereoisomers, conformational preferences, and the methods for their controlled synthesis and analysis is essential for leveraging this privileged scaffold in drug discovery. The integration of asymmetric synthesis, chiral separation techniques, and advanced analytical methods like NMR spectroscopy and X-ray crystallography provides the necessary tools for researchers to confidently navigate the complex stereochemical landscape of this important class of molecules. As the demand for more specific and effective therapeutics continues to grow, the ability to precisely control and characterize the stereochemistry of scaffolds like 2-azaspiro[5.5]undecan-1-one will remain a cornerstone of successful drug development.

References

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Unlocking the Therapeutic Potential of 2-Azaspiro[5.5]undecan-1-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Lactam Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer three-dimensional complexity and precise vectoral presentation of functional groups is paramount. Among these, spirocyclic lactams have emerged as a particularly promising class of compounds. Their inherent rigidity, a consequence of the shared spirocyclic carbon, allows for a well-defined orientation of substituents, which can lead to high-affinity and selective interactions with biological targets. The 2-Azaspiro[5.5]undecan-1-one core, a unique bicyclic system featuring a lactam fused to a cyclohexane ring, represents an underexplored yet highly attractive starting point for the development of new therapeutic agents. This guide provides a comprehensive overview of the potential research applications of this scaffold, underpinned by established synthetic strategies and detailed experimental protocols to empower researchers in their drug development endeavors.

The diverse biological activities reported for structurally related azaspiro[5.5]undecane derivatives underscore the vast potential of this scaffold. These activities span a remarkable range of therapeutic areas, including antiviral, antibacterial, anticancer, and central nervous system applications. This documented promiscuity suggests that the 2-Azaspiro[5.5]undecan-1-one core can serve as a versatile template for library synthesis and subsequent high-throughput screening against a multitude of biological targets.

Core Synthesis: A Generalized Approach

The synthesis of 2-Azaspiro[5.5]undecan-1-one can be envisioned through several established methodologies for spirocyclic lactam formation. A plausible and efficient route is the Beckmann rearrangement of a spirocyclic ketoxime.[1][2][3][4] This reaction provides a direct and often high-yielding pathway to the desired lactam.

G cluster_synthesis Generalized Synthesis of 2-Azaspiro[5.5]undecan-1-one Start Spiro[5.5]undecan-1-one Oxime_Formation Reaction with Hydroxylamine (NH2OH) Start->Oxime_Formation Ketoxime Spiro[5.5]undecan-1-one oxime Oxime_Formation->Ketoxime Beckmann_Rearrangement Acid-catalyzed Beckmann Rearrangement Ketoxime->Beckmann_Rearrangement Product 2-Azaspiro[5.5]undecan-1-one Beckmann_Rearrangement->Product

Caption: Generalized synthetic route to 2-Azaspiro[5.5]undecan-1-one.

Experimental Protocol: Synthesis via Beckmann Rearrangement
  • Oxime Formation:

    • To a solution of spiro[5.5]undecan-1-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield spiro[5.5]undecan-1-one oxime.

  • Beckmann Rearrangement:

    • Dissolve the spiro[5.5]undecan-1-one oxime (1 equivalent) in a suitable acidic medium, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at 0°C.

    • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-Azaspiro[5.5]undecan-1-one.

Potential Research Application 1: Oncology

The unique three-dimensional architecture of spiro compounds has been shown to be advantageous in targeting various cancer-related proteins.[5] Derivatives of the broader diazaspiro[5.5]undecane class have demonstrated cytotoxic effects against a range of human cancer cell lines.[5]

Hypothesis:

The 2-Azaspiro[5.5]undecan-1-one scaffold can be derivatized to yield compounds with potent antiproliferative activity against various cancer cell lines. The rigid spirocyclic core can serve as a platform for the precise positioning of pharmacophoric groups to interact with key oncogenic targets.

Proposed Research Workflow:

G cluster_oncology Oncology Research Workflow Library_Synthesis Combinatorial Library Synthesis (Derivatives of 2-Azaspiro[5.5]undecan-1-one) HTS High-Throughput Screening (Cancer Cell Line Panel) Library_Synthesis->HTS Hit_Identification Identification of Active Compounds HTS->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response MoA_Studies Mechanism of Action Studies (e.g., target identification, pathway analysis) Dose_Response->MoA_Studies Lead_Optimization Lead Optimization MoA_Studies->Lead_Optimization

Caption: Proposed workflow for oncology drug discovery.

Experimental Protocol: High-Throughput Screening (HTS) Against Cancer Cell Lines[6][7][8][9]
  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Plating:

    • Prepare stock solutions of the 2-Azaspiro[5.5]undecan-1-one derivatives in dimethyl sulfoxide (DMSO).

    • Using an automated liquid handler, serially dilute the compounds and plate them into 384-well microplates. Include appropriate controls (vehicle control, positive control - e.g., doxorubicin).

  • Cell Seeding:

    • Harvest the cancer cells and seed them into the compound-containing microplates at a predetermined optimal density.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Assay:

    • Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Read the luminescence signal using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls and calculate the percentage of cell growth inhibition for each compound concentration.

    • Identify "hit" compounds that exhibit significant growth inhibition at a specific screening concentration.

Potential Research Application 2: Antiviral (HIV-1 Entry Inhibition)

Certain spirocyclic scaffolds have been identified as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. The rigid nature of the 2-Azaspiro[5.5]undecan-1-one core could be exploited to design novel CCR5 antagonists.

Hypothesis:

Derivatives of 2-Azaspiro[5.5]undecan-1-one can be designed to bind to the CCR5 co-receptor, thereby inhibiting the entry of R5-tropic HIV-1 into target cells.

Proposed Research Workflow:

G cluster_antiviral Antiviral (HIV-1 Entry) Research Workflow Library_Synthesis Focused Library Synthesis CCR5_Binding_Assay CCR5 Receptor Binding Assay Library_Synthesis->CCR5_Binding_Assay Hit_Validation Hit Validation CCR5_Binding_Assay->Hit_Validation Viral_Entry_Assay HIV-1 Pseudovirus Entry Assay Hit_Validation->Viral_Entry_Assay Antiviral_Efficacy Antiviral Efficacy in Primary Cells Viral_Entry_Assay->Antiviral_Efficacy Lead_Optimization Lead Optimization Antiviral_Efficacy->Lead_Optimization

Caption: Proposed workflow for developing HIV-1 entry inhibitors.

Experimental Protocol: CCR5 Receptor Binding Assay[11][12][13][14][15]
  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-CCR5).

  • Radioligand Binding:

    • In a 96-well plate, incubate the cell membranes with a known CCR5 radioligand (e.g., [125I]-MIP-1β) and varying concentrations of the test compounds.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known CCR5 antagonist, e.g., Maraviroc).

  • Incubation and Filtration:

    • Incubate the plate at room temperature to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the ability of the test compounds to displace the radioligand and calculate their inhibitory constant (Ki) values.

Potential Research Application 3: Antituberculosis

The mycobacterial membrane protein MmpL3, an essential transporter of mycolic acids, is a clinically validated target for antituberculosis drug development. Closely related 1-oxa-9-azaspiro[5.5]undecane derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting MmpL3.[6]

Hypothesis:

The 2-Azaspiro[5.5]undecan-1-one scaffold can be elaborated to generate potent inhibitors of MmpL3, leading to the development of novel antituberculosis agents.

Proposed Research Workflow:

G cluster_antitb Antituberculosis Research Workflow Library_Synthesis Library Synthesis Mtb_Growth_Inhibition M. tuberculosis Growth Inhibition Assay Library_Synthesis->Mtb_Growth_Inhibition Hit_Confirmation Hit Confirmation Mtb_Growth_Inhibition->Hit_Confirmation MmpL3_Target_Engagement MmpL3 Target Engagement Assay Hit_Confirmation->MmpL3_Target_Engagement In_vivo_Efficacy In vivo Efficacy Studies MmpL3_Target_Engagement->In_vivo_Efficacy Lead_Optimization Lead Optimization In_vivo_Efficacy->Lead_Optimization

Caption: Proposed workflow for antituberculosis drug discovery.

Experimental Protocol: MmpL3 Inhibition Assay (Fluorescence-Based)[17][18][19]
  • Bacterial Culture:

    • Culture Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) expressing a fluorescently tagged MmpL3 protein.

  • Compound Treatment:

    • In a microplate format, treat the bacterial culture with varying concentrations of the test compounds.

  • Fluorescence Polarization/FRET Assay:

    • Utilize a fluorescent probe known to bind to MmpL3. Inhibition of MmpL3 by a test compound will displace the probe, leading to a change in the fluorescence signal (e.g., a decrease in fluorescence polarization or FRET).

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal using a microplate reader.

    • Calculate the percent inhibition of MmpL3 activity for each compound concentration and determine the IC50 values.

Additional High-Potential Research Avenues

The versatility of the azaspiro[5.5]undecane scaffold suggests several other promising avenues for investigation:

  • Neurodegenerative Diseases: The sigma-2 receptor (σ2R) is implicated in the pathology of Alzheimer's and Parkinson's diseases.[7] The development of selective σ2R ligands based on the 2-Azaspiro[5.5]undecan-1-one core could yield novel neuroprotective agents. A radioligand binding assay using [3H]-DTG can be employed for initial screening.[8][9][10]

  • Pain Management: Dual-target ligands that act as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists have the potential to be potent analgesics with a reduced side-effect profile.[11] Functional assays, such as a calcium mobilization assay in cells expressing the MOR, can be used to screen for agonist activity.[6][12][13][14][15]

  • Epigenetics: The METTL3/METTL14 complex is a key writer of N6-methyladenosine (m6A) RNA modifications and is a target in oncology.[16] A chemiluminescent assay to measure METTL3/METTL14 complex activity can be utilized for inhibitor screening.[17][18][19][20][21]

Data Summary

Potential ApplicationTarget ClassKey Assay(s)
Oncology Various Oncogenic TargetsCell Viability/Proliferation Assays
Antiviral (HIV-1) CCR5 Co-receptorRadioligand Binding Assay, Viral Entry Assay
Antituberculosis MmpL3 TransporterFluorescence-based Inhibition Assay
Neurodegeneration Sigma-2 ReceptorRadioligand Binding Assay
Pain Management μ-Opioid Receptor / Sigma-1 ReceptorFunctional Agonist/Antagonist Assays
Epigenetics METTL3/METTL14 MethyltransferaseChemiluminescent Activity Assay

Conclusion

The 2-Azaspiro[5.5]undecan-1-one core represents a compelling and largely untapped scaffold for the discovery of novel therapeutic agents. Its inherent three-dimensionality and the proven track record of related spirocyclic lactams in diverse therapeutic areas provide a strong rationale for its exploration. This guide has outlined several high-potential research applications and provided detailed, actionable experimental protocols to facilitate the initiation of drug discovery programs centered on this promising chemical entity. By leveraging the synthetic accessibility of this scaffold and employing the described screening cascades, researchers are well-equipped to unlock the full therapeutic potential of 2-Azaspiro[5.5]undecan-1-one and its derivatives.

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Methodological & Application

Application Notes and Protocols for the Recrystallization of 2-Azaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of 2-Azaspiro[5.5]undecan-1-one via recrystallization. As a key intermediate in the synthesis of various biologically active compounds, obtaining this spirocyclic lactam in high purity is paramount for reliable downstream applications in drug discovery and development. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only follow the protocol but also to troubleshoot and adapt it to their specific needs.

The Critical Role of Purity and the Principle of Recrystallization

2-Azaspiro[5.5]undecan-1-one possesses a unique three-dimensional structure conferred by its spirocyclic core, a feature often sought in medicinal chemistry to enhance target specificity and improve pharmacokinetic properties.[1] Impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps and biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2]

The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system.[3] Ideally, the compound of interest is highly soluble in the solvent at an elevated temperature but sparingly soluble at lower temperatures.[4] Conversely, the impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.[5] By dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution (mother liquor).[6]

Strategic Solvent Selection for 2-Azaspiro[5.5]undecan-1-one

The choice of solvent is the most critical factor in a successful recrystallization.[6] For 2-Azaspiro[5.5]undecan-1-one, a molecule with a polar lactam functional group and a nonpolar spiro-aliphatic framework, a systematic approach to solvent selection is necessary. The adage "like dissolves like" provides a useful starting point.[5] Solvents with similar functional groups to the solute are often good candidates.[7]

A preliminary screening of solvents is highly recommended. This involves testing the solubility of a small amount of the crude product in various solvents at both room temperature and at their boiling points.

Table 1: Proposed Recrystallization Solvents for 2-Azaspiro[5.5]undecan-1-one

Solvent/SystemBoiling Point (°C)PolarityRationale for SelectionPotential Issues
Single Solvents
Ethanol78Polar ProticThe hydroxyl group can hydrogen bond with the lactam, and the ethyl group provides some nonpolar character.May have moderate solubility at room temperature, potentially reducing yield.
Isopropanol82Polar ProticSimilar to ethanol but slightly less polar.
Acetone56Polar AproticThe ketone group can interact with the lactam. Its low boiling point facilitates easy removal.May be too good a solvent, leading to poor recovery.
Ethyl Acetate77Mid-PolarityThe ester group offers a balance of polar and nonpolar characteristics.
Toluene111NonpolarMay be suitable if the compound is only sparingly soluble in more polar solvents at room temperature.Higher boiling point requires careful handling.
Two-Solvent Systems
Ethanol/WaterVariableHigh to MidEthanol dissolves the compound, and the addition of water as an anti-solvent induces crystallization.Oiling out can be an issue if the anti-solvent is added too quickly.[8]
Acetone/HexaneVariableMid to NonpolarAcetone is the primary solvent, and hexane acts as the anti-solvent.The volatility of both solvents requires a well-controlled setup.
Ethyl Acetate/HexaneVariableMid to NonpolarA common and effective solvent pair for compounds with intermediate polarity.[9]

Experimental Protocols

The following protocols are designed to be robust and adaptable. It is crucial to perform any recrystallization in a well-ventilated fume hood and to wear appropriate personal protective equipment.

Single-Solvent Recrystallization Protocol

This method is preferred for its simplicity when a suitable single solvent is identified.[10]

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-Azaspiro[5.5]undecan-1-one in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the hot solvent in small portions until the solid just dissolves.[10] It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[12] This step should be performed quickly to prevent premature crystallization in the funnel.[12]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Two-Solvent Recrystallization Protocol

This technique is employed when no single solvent meets the ideal criteria.[13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-Azaspiro[5.5]undecan-1-one in a minimal amount of the hot "good" solvent (the solvent in which it is highly soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).[14] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using a cold mixture of the two solvents for washing.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for the recrystallization of 2-Azaspiro[5.5]undecan-1-one.

Recrystallization_Workflow start Crude 2-Azaspiro[5.5]undecan-1-one solvent_screening Solvent Screening (Small Scale Trials) start->solvent_screening single_solvent Suitable Single Solvent Found? solvent_screening->single_solvent dissolve_single Dissolve in Minimum Hot Solvent single_solvent->dissolve_single Yes two_solvent Proceed with Two-Solvent Method single_solvent->two_solvent No hot_filtration_q Insoluble Impurities? dissolve_single->hot_filtration_q hot_filtration Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool_single Slow Cooling & Ice Bath hot_filtration_q->cool_single No hot_filtration->cool_single isolate_single Vacuum Filtration & Washing cool_single->isolate_single troubleshoot Troubleshooting cool_single->troubleshoot dry_single Drying isolate_single->dry_single pure_product Pure 2-Azaspiro[5.5]undecan-1-one dry_single->pure_product dissolve_two Dissolve in Minimum Hot 'Good' Solvent two_solvent->dissolve_two add_antisolvent Add 'Poor' Solvent to Cloud Point dissolve_two->add_antisolvent clarify Clarify with 'Good' Solvent add_antisolvent->clarify cool_two Slow Cooling & Ice Bath clarify->cool_two isolate_two Vacuum Filtration & Washing cool_two->isolate_two cool_two->troubleshoot dry_two Drying isolate_two->dry_two dry_two->pure_product no_crystals No Crystals Formed? - Scratch Flask - Seed Crystals - Evaporate Solvent troubleshoot->no_crystals oiling_out Oiling Out? - Reheat & Add More Solvent - Slower Cooling troubleshoot->oiling_out

Caption: Recrystallization workflow for 2-Azaspiro[5.5]undecan-1-one.

Troubleshooting Common Recrystallization Challenges

ProblemProbable Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration and re-cool.[15] - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of the pure compound.
Oiling out - The melting point of the compound is lower than the boiling point of the solvent. - The solution is too concentrated. - Cooling is too rapid.- Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.[8] - Consider a solvent with a lower boiling point.
Low recovery of pure product - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.[15] - Ensure the funnel and receiving flask are pre-heated during hot filtration.[12]
Colored crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Note: Use charcoal sparingly as it can also adsorb the desired product.

Conclusion

The recrystallization of 2-Azaspiro[5.5]undecan-1-one, when approached systematically, is a highly effective method for achieving the high degree of purity required for its use in pharmaceutical research and development. By understanding the principles of solubility and carefully selecting a solvent system, researchers can reliably obtain high-quality material. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to that end.

References

  • Recrystallization - Single Solvent. (n.d.). Retrieved from the University of California, Los Angeles, Department of Chemistry and Biochemistry website. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Retrieved from the Mettler Toledo website. [Link]

  • Recrystallization. (n.d.). Retrieved from the Wired Chemist website. [Link]

  • fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]

  • Recrystallization.pdf. (n.d.). Retrieved from a university chemistry department's online resources. (Please note: a direct, stable link could not be provided, but the information is widely available in university-level organic chemistry lab manuals).
  • My preferred method for using two (miscible) solvents is... (2019, December 18). Reddit. [Link]

  • Problems in recrystallization. (n.d.). Retrieved from the Biocyclopedia website. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from the University of Rochester, Department of Chemistry website. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from a standard operating procedure document available online.
  • recrystallization-2.doc.pdf. (n.d.). Retrieved from a university chemistry laboratory manual. (Please note: a direct, stable link could not be provided, but the information is widely available in university-level organic chemistry lab manuals).
  • Two-Solvent Recrystallization Guide. (n.d.). Retrieved from the MIT OpenCourseWare website. [Link]

  • Problems with Recrystallisations. (n.d.). Retrieved from the University of York, Department of Chemistry website. [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2020). Molecules, 25(18), 4281. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Retrieved from the Chemistry LibreTexts website. [Link]

  • Crystallization. (n.d.). Retrieved from the University of Colorado Boulder, Department of Chemistry website. [Link]

  • How To: Purify by Crystallization. (n.d.). Retrieved from the University of Rochester, Department of Chemistry website. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). Journal of the American Chemical Society. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Organic Chemistry Frontiers. [Link]

  • MeitY OLabs. (2017, February 8). Purification of Impure Samples by Crystallization [Video]. YouTube. [Link]

  • Guide for crystallization. (n.d.). Retrieved from a university's online resources. (Please note: a direct, stable link could not be provided, but the information is widely available in crystallography and chemistry resources).
  • Help! Recrystallization sources of error. (2012, February 7). Reddit. [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Retrieved from the Aakash Institute website. [Link]

  • Crystallization- Methods of Purification of Organic Compounds. (2021, October 7). Class 11 Chemistry (India) [Video]. YouTube. [Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Retrieved from the Mettler Toledo website. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Retrieved from a university's online repository. (Please note: a direct, stable link could not be provided, but the information is widely available in academic resources).
  • Structures of selected spiro-β-lactams... (n.d.). ResearchGate. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. (2022). Organic Letters, 24(1), 225-229. [Link]

Sources

Analytical techniques for 2-Azaspiro[5.5]undecan-1-one characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azaspiro[5.5]undecan-1-one moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as the structural core for varying growth hormone secretagogues, CCR5 antagonists, and 11


-HSD1 inhibitors. Its rigid spirocyclic architecture offers unique vectors for side-chain attachment, enhancing metabolic stability and receptor selectivity compared to flexible analogs. However, this rigidity presents distinct analytical challenges, particularly in verifying the quaternary spiro-junction and distinguishing conformational isomers. This Application Note details a multi-modal analytical strategy combining High-Field NMR, LC-MS/MS, and vibrational spectroscopy to definitively characterize this scaffold.

Structural Analysis & Spectroscopic Fingerprinting

The primary analytical objective is to confirm the integrity of the spiro-junction (C6) and the lactam functionality. Unlike planar aromatic systems, the 3D-spiro architecture requires vector-based NMR analysis.

Nuclear Magnetic Resonance (NMR) Strategy

The spiro-carbon is the "silent" center of the molecule in


H NMR due to its quaternary nature. Definitive assignment requires 2D correlation spectroscopy.

Key Diagnostic Signals (Predicted/Empirical Range):

NucleusMoietyShift (

, ppm)
MultiplicityDiagnostic Note

C
C=O (Lactam) 170.0 – 176.0 SingletDistinctive downfield signal.

C
C-Spiro (C6) 45.0 – 55.0 SingletCritical quaternary signal. Verify via HMBC.

C
N-C H

40.0 – 48.0SingletAdjacent to Nitrogen; sensitive to ring conformation.

H
N-H 5.5 – 7.5 Broad SingletExchangeable with D

O. Shift is concentration-dependent.

H
N-CH

3.0 – 3.4MultipletOften appears as distinct diastereotopic protons due to ring rigidity.

Advanced Connectivity Workflow: To prove the spiro-fusion, one must observe Long-Range Heteronuclear Correlations (HMBC) from the protons on the cyclohexane ring and the piperidinone ring to the same quaternary carbon (C-Spiro).

  • HMBC Experiment: Set long-range coupling delay (

    
    ) to 8-10 Hz.
    
  • NOESY/ROESY: Essential for determining the relative stereochemistry of substituents on the cyclohexane ring relative to the lactam face.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "Pass/Fail" check for the lactam ring formation.

  • Amide I Band: Strong absorption at 1640–1680 cm

    
      (C=O stretch).
    
  • Amide II Band: Weak/Medium band at 1550 cm

    
      (N-H bend).
    
  • Absence of Nitrile: If synthesized from a nitrile precursor (e.g., via Bruylants reaction), the disappearance of the C

    
    N stretch (~2250 cm
    
    
    
    ) confirms cyclization.

Chromatographic Purity Profiling (LC-MS)

The polarity of the lactam group combined with the lipophilic cyclohexane ring requires a balanced stationary phase.

Column Selection Rationale

While C18 is standard, Pentafluorophenyl (PFP) phases are superior for spirocyclic compounds.[1] The rigid fluorine atoms in the PFP stationary phase interact via


-

and steric recognition mechanisms, often resolving structural isomers or conformers that co-elute on C18.
Mass Spectrometry Fragmentation Logic

In ESI+ mode, the [M+H]


 ion is stable.[1] Fragmentation (MS/MS) typically follows these pathways:
  • Neutral Loss of CO: Loss of 28 Da from the lactam ring (rare in soft ionization, common in EI).

  • Ring Opening: Cleavage of the C-N bond followed by loss of NH

    
     or alkyl fragments.
    
  • Retro-Mannich/Retro-Diels-Alder: Depending on substitution, the spiro ring may undergo characteristic unzipping.

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Definitive structural elucidation and spiro-carbon verification.

  • Sample Prep: Dissolve 5–10 mg of analyte in 600

    
    L of DMSO-
    
    
    
    or CDCl
    
    
    . (DMSO is preferred for resolving the N-H proton).
  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Acquisition Sequence:

    • 
      H (64 scans):  Ensure baseline resolution of methylene multiplets.
      
    • 
      C-{1H} (1024+ scans):  Sufficient S/N to detect the quaternary spiro carbon.
      
    • 
      H-
      
      
      
      C HSQC:
      To identify all protonated carbons.
    • 
      H-
      
      
      
      C HMBC:
      CRITICAL STEP. Look for correlations from both rings to the quaternary carbon at ~50 ppm.
  • Data Processing: Apply Exponential Multiplication (LB = 0.3 Hz) for

    
    H. Use Linear Prediction for 2D indirect dimensions to improve resolution.
    
Protocol B: UPLC-MS Purity Assay

Objective: Quantify purity and detect uncyclized intermediates.

  • System: UPLC coupled to Q-TOF or Triple Quad MS.

  • Column: Fluorophenyl (PFP) or C18, 1.7

    
    m, 2.1 x 100 mm.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-8 min: 5%

      
       95% B (Linear gradient).
      
    • 8-10 min: 95% B (Wash).

  • Detection: UV at 210 nm (amide backbone) and 254 nm. MS ESI+ (Scan 100–1000 m/z).

  • Acceptance Criteria: Purity >95% by UV area normalization. Absence of [M+H-18]

    
     peaks which might indicate open-chain hydroxy-precursors (dehydration products).
    

Visualized Workflows

Figure 1: Structural Verification Logic

This diagram illustrates the decision tree for confirming the spiro-lactam structure.

AnalyticalWorkflow Sample Crude 2-Azaspiro[5.5]undecan-1-one IR FT-IR Spectroscopy Sample->IR NMR NMR (DMSO-d6) Sample->NMR MS LC-MS (ESI+) Sample->MS Check_CO Check: Amide I (1660 cm⁻¹) Check: Nitrile Loss (2250 cm⁻¹) IR->Check_CO Check_CO->NMR Pass Fail REJECT / RE-PURIFY Check_CO->Fail Fail (Open Chain) HMBC_Check HMBC Correlation? Ring A & B -> C_spiro NMR->HMBC_Check HMBC_Check->MS Connectivity Confirmed HMBC_Check->Fail Wrong Isomer Mass_Check Mass = [M+H]+? Purity > 95%? MS->Mass_Check Valid VALIDATED SCAFFOLD Mass_Check->Valid Pass Mass_Check->Fail Impurity/Adduct

Caption: Analytical decision matrix for validating spirocyclic lactam integrity.

Figure 2: NMR Connectivity Map

Visualizing the critical HMBC correlations required to prove the spiro junction.

HMBC_Map SpiroC Spiro Carbon (C6) ~50 ppm (Quaternary) H_Cy1 H-Cyclohexane (ax) ~1.5 ppm H_Cy1->SpiroC HMBC (J~8Hz) H_Cy2 H-Cyclohexane (eq) ~1.7 ppm H_Cy2->SpiroC HMBC (J~8Hz) H_Lac1 H-Lactam (alpha-N) ~3.2 ppm H_Lac1->SpiroC HMBC (J~8Hz) H_Lac2 H-Lactam (beta-C=O) ~2.4 ppm H_Lac2->SpiroC HMBC (J~8Hz)

Caption: Required HMBC correlations to definitively assign the quaternary spiro center.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. [Link]

  • Smith, J. T., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Moulines, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Reis, S., et al. (2021).[2][3][4] Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

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Application Notes and Protocols for High-Throughput Screening Assays of 2-Azaspiro[5.5]undecan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery

The 2-Azaspiro[5.5]undecan-1-one scaffold represents a compelling starting point for the development of novel therapeutics. Its three-dimensional spirocyclic nature offers a distinct advantage in drug design, providing access to underexplored chemical space and potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[1] Derivatives of similar azaspiro[5..5]undecane cores have shown a range of biological activities, highlighting the potential of this structural class.[2][3] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[4][5] This document provides detailed application notes and protocols for developing robust HTS assays tailored for the identification of bioactive 2-Azaspiro[5.5]undecan-1-one derivatives.

High-throughput screening is a multi-step process that includes target identification, preparation of reagents, assay development, and the screening itself.[6] It allows for the testing of thousands of compounds quickly and efficiently, often utilizing miniaturized formats like 96-, 384-, or 1536-well plates and automated liquid handling.[4] The goal of HTS is to identify active compounds from a large library that can serve as starting points for drug design.[7]

This guide is intended for researchers, scientists, and drug development professionals. It will detail two distinct HTS assay formats: a biochemical assay targeting a specific enzyme and a cell-based assay monitoring a relevant signaling pathway. The causality behind experimental choices will be explained, and each protocol is designed as a self-validating system.

PART 1: Biochemical HTS Assay Protocol: Inhibition of a Target Kinase

Biochemical assays are fundamental in HTS for directly measuring the interaction between a compound and a purified biological target, such as an enzyme.[8] This protocol describes a fluorescence polarization (FP) assay to identify inhibitors of a hypothetical kinase, "Kinase-X," a putative target for a disease of interest. FP is a robust technique for monitoring molecular interactions in solution.[9][10] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11]

Principle of the Kinase Inhibition FP Assay

In this assay, a fluorescently labeled peptide substrate (the tracer) binds to Kinase-X. Due to its small size, the unbound tracer rotates rapidly, resulting in low fluorescence polarization. When a 2-Azaspiro[5.5]undecan-1-one derivative inhibits Kinase-X, it prevents the binding of the tracer, which remains free in solution, and the polarization value remains low. Conversely, in the absence of an inhibitor, the tracer binds to the much larger kinase, slowing its rotation and leading to a high fluorescence polarization signal.

Materials and Reagents
  • Kinase-X: Purified, recombinant enzyme

  • Fluorescent Tracer: A peptide substrate of Kinase-X labeled with a suitable fluorophore (e.g., FITC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Compound Library: 2-Azaspiro[5.5]undecan-1-one derivatives dissolved in 100% DMSO

  • Positive Control: A known Kinase-X inhibitor (e.g., Staurosporine)

  • Negative Control: DMSO

  • Microplates: Black, low-volume 384-well plates

  • Plate Reader: Capable of measuring fluorescence polarization

Experimental Workflow

The following diagram illustrates the key steps in the biochemical HTS assay workflow.

cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Dispense 2-Azaspiro[5.5]undecan-1-one Derivatives & Controls prep2 Add Kinase-X Solution prep1->prep2 prep3 Incubate at Room Temperature prep2->prep3 assay1 Add Fluorescent Tracer prep3->assay1 assay2 Incubate to Reach Binding Equilibrium assay1->assay2 assay3 Read Fluorescence Polarization assay2->assay3 analysis1 Calculate Z'-factor assay3->analysis1 analysis2 Identify Primary Hits analysis1->analysis2

Caption: Biochemical HTS Workflow for Kinase-X Inhibitors.

Detailed Protocol
  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each 2-Azaspiro[5.5]undecan-1-one derivative from the library plate into the wells of a 384-well assay plate. Dispense DMSO into the negative control wells and the known inhibitor into the positive control wells.

  • Enzyme Addition: Add 10 µL of Kinase-X solution (at 2X the final concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution (at 2X the final concentration) to all wells. The final assay volume is 20 µL.

  • Equilibration: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Assay Validation and Data Analysis

The quality of an HTS assay is critical for identifying true hits.[12] The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[13] It reflects the dynamic range of the signal and the data variation.[14]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|[15]

ParameterValueInterpretation
Mean of Positive Control (µp) 100 mPLow polarization (inhibition)
Std Dev of Positive Control (σp) 5 mPLow variability
Mean of Negative Control (µn) 350 mPHigh polarization (no inhibition)
Std Dev of Negative Control (σn) 15 mPLow variability
Calculated Z'-Factor 0.76Excellent assay quality

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16][17]

Hit Identification: Primary hits are typically identified based on a statistical cutoff, for example, compounds that cause an inhibition greater than three times the standard deviation of the negative control.

PART 2: Cell-Based HTS Assay Protocol: Modulation of a GPCR Signaling Pathway

Cell-based assays are invaluable in drug discovery as they provide a more physiologically relevant context by evaluating compound effects within a living cell.[18][19] This protocol outlines a luciferase reporter gene assay to identify 2-Azaspiro[5.5]undecan-1-one derivatives that modulate a G-protein coupled receptor (GPCR) signaling pathway.[20]

Principle of the Luciferase Reporter Assay

This assay utilizes a stable cell line engineered to express the target GPCR and a luciferase reporter gene under the control of a response element that is activated by the GPCR's signaling cascade. When a compound activates the GPCR, it initiates a signaling cascade that leads to the transcription of the luciferase gene. The amount of luciferase produced is then quantified by adding a substrate that generates a luminescent signal, which is proportional to the level of GPCR activation.

Materials and Reagents
  • Reporter Cell Line: A cell line (e.g., HEK293) stably expressing the target GPCR and the luciferase reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Compound Library: 2-Azaspiro[5.5]undecan-1-one derivatives in DMSO.

  • Positive Control: A known agonist for the target GPCR.

  • Negative Control: DMSO.

  • Luciferase Assay Reagent: A commercial kit containing the luciferase substrate.

  • Microplates: White, opaque 384-well cell culture plates.

  • Luminometer: A plate reader capable of measuring luminescence.

Experimental Workflow

The following diagram illustrates the key steps in the cell-based HTS assay workflow.

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection cell_prep1 Seed Reporter Cells into 384-well Plates cell_prep2 Incubate Overnight to Allow Cell Adherence cell_prep1->cell_prep2 treatment1 Dispense 2-Azaspiro[5.5]undecan-1-one Derivatives & Controls cell_prep2->treatment1 treatment2 Incubate for Specified Time treatment1->treatment2 readout1 Add Luciferase Assay Reagent treatment2->readout1 readout2 Incubate Briefly readout1->readout2 readout3 Measure Luminescence readout2->readout3 cluster_primary Primary Screen cluster_validation Hit Validation cluster_progression Lead Generation primary_screen HTS of 2-Azaspiro[5.5]undecan-1-one Library hit_confirmation Hit Confirmation (Re-test) primary_screen->hit_confirmation dose_response Dose-Response (EC50/IC50) hit_confirmation->dose_response counter_screen Counter-Screening (Assay Interference) dose_response->counter_screen orthogonal_assay Orthogonal Assay (Confirm Biology) counter_screen->orthogonal_assay validated_hits Validated Hits for Lead Optimization orthogonal_assay->validated_hits

Caption: Hit Validation Workflow from Primary Screen to Validated Hits.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Azaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for the synthesis of 2-Azaspiro[5.5]undecan-1-one. This spirocyclic lactam is a valuable scaffold in medicinal chemistry and drug discovery, appearing in various biologically active molecules.[1][2] Its synthesis, most commonly achieved via the Beckmann rearrangement of spiro[5.5]undecan-2-one oxime, is a robust transformation that is nonetheless highly sensitive to reaction parameters.[3][4] Temperature, in particular, is a critical variable that dictates the success of the reaction, influencing yield, purity, and the formation of side products.

This guide, designed by Senior Application Scientists, provides field-proven insights and troubleshooting strategies to help you navigate the complexities of temperature optimization for this synthesis. We will delve into the causality behind experimental choices, offering a framework for logical problem-solving and process refinement.

Core Principles: The Beckmann Rearrangement and Thermal Dynamics

The synthesis of 2-Azaspiro[5.5]undecan-1-one from its corresponding oxime is a classic example of the Beckmann rearrangement. This reaction involves an acid-catalyzed intramolecular migration of an alkyl group to an electron-deficient nitrogen atom to form an amide (in this case, a cyclic amide or lactam).[3][4]

The mechanism proceeds as follows:

  • Protonation: The hydroxyl group of the oxime is protonated by an acid catalyst, converting it into a good leaving group (water).

  • Rearrangement: In a concerted step, the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, displacing the water molecule. This forms a nitrilium ion intermediate.

  • Hydration & Tautomerization: The nitrilium ion is attacked by water (or another nucleophile), and subsequent tautomerization yields the final 2-Azaspiro[5.5]undecan-1-one product.

Temperature is the energetic driver for this process. However, its influence is a double-edged sword:

  • Insufficient Temperature: The rearrangement has a significant activation energy barrier. If the temperature is too low, the reaction will proceed very slowly or not at all, resulting in poor conversion of the starting oxime.

  • Excessive Temperature: High temperatures can provide enough energy to overcome the activation barriers of competing side reactions. The most common of these is the Beckmann fragmentation , where the nitrilium ion fragments into a nitrile and a carbocation, leading to a complex mixture of impurities.[3] Furthermore, strong acid catalysts at high temperatures can cause decomposition and charring of the organic material.

The choice of catalyst is intrinsically linked to the optimal temperature. Highly reactive systems like oleum or concentrated sulfuric acid are often highly exothermic and may require initial cooling followed by carefully controlled heating.[5][6] Milder, modern reagents may offer a wider temperature window but could require more thermal energy to achieve practical reaction rates.[5][7]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion of the spiro[5.5]undecan-2-one oxime, even after several hours. What's wrong?

  • Primary Suspect: The reaction temperature is likely too low to overcome the activation energy of the rearrangement.

  • Causality: The migration of the alkyl group to the nitrogen atom is the rate-determining step and requires a specific amount of thermal energy. Without it, the protonated oxime will simply remain in solution without rearranging.

  • Troubleshooting Protocol:

    • Verify Thermometer Accuracy: Ensure your temperature measurement device is calibrated and correctly placed to reflect the internal temperature of the reaction mixture.

    • Incremental Temperature Increase: Raise the temperature of the reaction bath by 5-10 °C.

    • Monitor Progress: After 30-60 minutes at the new temperature, take an aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product formation and consumption of the starting material.

    • Repeat if Necessary: Continue this gradual increase until a satisfactory reaction rate is observed. Avoid large, rapid temperature jumps, which can lead to overshooting the optimal point and causing the issues described below.

Question 2: The reaction turns dark, and my final product is impure with multiple, difficult-to-separate side products. What happened?

  • Primary Suspect: The reaction temperature was too high.

  • Causality: Excessive thermal energy promotes undesirable side reactions. The nitrilium ion intermediate can undergo fragmentation instead of hydration, leading to nitrile-containing byproducts.[3] Additionally, the strong acid catalyst at elevated temperatures can cause charring and decomposition of the organic substrate.

  • Troubleshooting Protocol:

    • Reduce Temperature: Repeat the reaction at a lower temperature. A good starting point is 10-20 °C below the temperature at which decomposition was observed.

    • Ensure Uniform Heating: Use a well-stirred oil or water bath to ensure even heat distribution and prevent localized "hot spots," which can occur with heating mantles.

    • Consider a Milder Catalyst: If the reaction is still difficult to control even at lower temperatures, consider switching from a strong protic acid (like H₂SO₄) to a milder system. Reagents like cyanuric chloride in DMF can promote the rearrangement at or near room temperature, offering a much greater degree of control.[5]

Question 3: The reaction is violently exothermic and difficult to control upon adding the acid catalyst.

  • Primary Suspect: Improper initial temperature and/or rate of catalyst addition.

  • Causality: The protonation of the oxime and the subsequent rearrangement can be highly exothermic, especially when using concentrated strong acids like sulfuric acid or oleum.[5] Adding the catalyst too quickly to a solution at room temperature can cause a rapid, uncontrolled temperature spike, leading to side product formation and creating a significant safety hazard.

  • Troubleshooting Protocol:

    • Pre-cool the Reaction: Before adding the catalyst, cool the solution of the oxime in its solvent to 0-5 °C using an ice-water bath.

    • Slow, Portion-wise Addition: Add the acid catalyst dropwise or in small portions over an extended period. Monitor the internal temperature closely during the addition, ensuring it does not rise above a predetermined limit (e.g., 10-15 °C).

    • Controlled Warming: Once the addition is complete, allow the reaction to warm slowly to the optimized reaction temperature. This ensures a smooth, controlled initiation and progression of the rearrangement.

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature range for this synthesis?

A: The optimal temperature is highly dependent on the chosen catalyst and solvent system. The table below provides general guidelines based on analogous transformations of cyclic oximes. You must always perform a small-scale optimization for your specific conditions.

Catalyst SystemTypical Temperature RangeNotes
Concentrated H₂SO₄ / Oleum80 - 120 °CHighly exothermic; requires careful initial cooling and controlled heating.[6][8]
Polyphosphoric Acid (PPA)80 - 130 °COften provides cleaner reactions than H₂SO₄ but is viscous and can be difficult to stir.
Solid Acid Catalysts (e.g., Zeolites)100 - 350 °CUsed in vapor-phase or liquid-phase reactions; temperature varies widely with catalyst type.[7][9]
Cyanuric Chloride / DMF25 - 50 °CA much milder alternative, allowing for near-ambient temperature reactions.[5]
Brønsted Acidic Ionic Liquids80 - 110 °CCan serve as both catalyst and solvent, offering good selectivity.[10]

Q: How can I systematically determine the optimal temperature for my specific setup?

A: A Design of Experiments (DoE) approach is recommended. A simple method is to run a series of small-scale, parallel reactions across a temperature gradient. For example, set up five reactions at 70°C, 80°C, 90°C, 100°C, and 110°C. Monitor each reaction at set time points (e.g., 1h, 2h, 4h) and analyze the conversion and purity by LC-MS or GC. This will quickly identify the temperature that provides the best balance of reaction rate and product purity.

Q: Can microwave-assisted heating be beneficial for this reaction?

A: Yes, microwave heating can be an excellent tool for optimizing this synthesis. It provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and often leads to cleaner product profiles by minimizing the formation of thermal degradation byproducts.[11] The controlled power and temperature settings of a modern microwave reactor allow for precise and reproducible optimization experiments.

Visualizing Experimental Workflows

Diagram 1: Temperature Optimization Workflow

This diagram outlines the logical steps for systematically determining the optimal reaction temperature.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision A Define Catalyst & Solvent System B Prepare Identical Small-Scale Reaction Vials A->B C Set up Parallel Reactions at a Temperature Gradient (e.g., T1, T2, T3, T4, T5) B->C D Monitor Each Reaction at Timed Intervals (e.g., 1h, 2h, 4h) C->D E Analyze Aliquots by LC-MS or GC for Conversion & Purity D->E F Plot Yield & Purity vs. Temperature E->F G Identify Optimal Temperature F->G H Validate on Larger Scale G->H

Caption: A systematic workflow for temperature optimization.

Diagram 2: Impact of Temperature on Reaction Outcome

This diagram illustrates the relationship between reaction temperature and the distribution of products.

G Temp Reaction Temperature LowTemp Too Low Temp->LowTemp Below Activation Energy OptimalTemp Optimal Temp->OptimalTemp Sufficient Energy & Selectivity HighTemp Too High Temp->HighTemp Excessive Energy Outcome1 Low / No Conversion (Starting Material Remains) LowTemp->Outcome1 Outcome2 High Yield of 2-Azaspiro[5.5]undecan-1-one (Desired Product) OptimalTemp->Outcome2 Outcome3 Fragmentation & Decomposition (Side Products) HighTemp->Outcome3

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🔬 Technical Support Center: Spirocyclic Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with the 2-Azaspiro[5.5]undecan-1-one scaffold. It addresses the critical issue of catalyst poisoning during synthesis and functionalization.

Ticket Subject: Catalyst Deactivation in 2-Azaspiro[5.5]undecan-1-one Synthesis Status: Open Agent: Senior Application Scientist (Ph.D.)

📋 Incident Summary

Users frequently report stalled kinetics or incomplete conversions during the synthesis or functionalization of 2-Azaspiro[5.5]undecan-1-one . The rigid spiro-geometry, combined with the nitrogen heterocycle, creates a "perfect storm" for catalyst poisoning. This guide diagnoses the root causes—specifically N-coordination and intermediate trapping —and provides validated recovery protocols.

🛠 Module 1: Diagnostic Triage (Troubleshooting)

Q: My hydrogenation reaction (nitrile reduction/cyclization) stalled at 60% conversion. Adding more catalyst didn't help. Why?

A: You are likely experiencing Product Inhibition or Intermediate Poisoning , not just catalyst death. In the synthesis of 2-Azaspiro[5.5]undecan-1-one, the reaction typically proceeds via the reduction of a nitrile precursor (e.g., 1-(cyanomethyl)cyclohexane-1-carboxylate) to a primary amine, which then cyclizes.

  • The Culprit: The intermediate primary amine is a potent Lewis base. It binds to the active metal sites (Pd, Pt, or Ni) via its lone pair (

    
    -donation), effectively "capping" the catalyst surface before cyclization can occur.
    
  • The Diagnostic: If the reaction mixture turns from black suspension to a clear supernatant with a "mirror" on the flask walls, your catalyst has leached and aggregated (Ostwald ripening), often accelerated by amine coordination.

Q: I am doing a Suzuki coupling on the lactam nitrogen, but the Pd turns black immediately.

A: This is "Pd-Black" Precipitation caused by ligand displacement. The spiro-lactam nitrogen, while less basic than an amine, can still displace weak phosphine ligands from the Pd(0) center, leading to the formation of catalytically inactive palladium clusters.

🧬 Module 2: The Mechanism of Poisoning[1]

To solve the problem, you must visualize the competition at the catalyst surface.

📉 Diagram: The Competitive Adsorption Pathway

This flowchart illustrates how the intermediate amine competes with the nitrile reactant for the catalyst surface, leading to deactivation.

CatalystPoisoning Cat Active Metal Surface (Pd/C or PtO2) Nitrile Nitrile Precursor (Reactant) Cat->Nitrile Adsorption Poisoned Poisoned Catalyst (M-N Complex) Cat->Poisoned Deactivation Amine Free Amine (Intermediate) Nitrile->Amine Hydrogenation Amine->Cat Strong Coordination (POISONING) AmineH Protonated Amine (NH3+) Amine->AmineH + Acid (Additive) Lactam Spiro-Lactam (Product) Amine->Lactam Cyclization AmineH->Cat No Binding (Safe)

Figure 1: Mechanism of catalyst deactivation via intermediate amine coordination. Note the "Safe" pathway using acid additives.

🧪 Module 3: Validated Protocols

Protocol A: "The Acid Trick" for Reductive Cyclization

Use Case: Synthesizing the spiro-lactam from a nitrile-ester precursor. Logic: By running the reaction in acidic media, the intermediate amine is instantly protonated to the ammonium salt (


). The ammonium species has no lone pair to donate to the metal, preventing poisoning.

Step-by-Step:

  • Substrate: Dissolve 1.0 eq of nitrile-ester precursor in MeOH or EtOH .

  • Additive: Add 1.1 eq of Concentrated HCl or Methanesulfonic acid .

    • Note: Acetic acid is often too weak to fully prevent poisoning in spiro-systems due to the steric trap.

  • Catalyst: Add 10 wt% PtO₂ (Adams' Catalyst) or 20 wt% Pd/C (10%) .

    • Why PtO₂? Platinum is generally more resistant to nitrogen poisoning than Palladium in acidic media.

  • Conditions: Hydrogenate at 50–100 psi (3–7 bar) H₂ pressure.

    • Caution: Low pressure (<1 atm) often favors poisoning over turnover.

  • Workup: Filter catalyst. Neutralize filtrate with NaHCO₃ to induce cyclization (if not already cyclized) and extract.

Protocol B: Scavenging Metal Residues (Pharma Compliance)

Use Case: Removing residual Pd/Pt from the final 2-Azaspiro[5.5]undecan-1-one product. Logic: The spiro-lactam can hold metals in the "pocket" of the ring system. Standard washes are insufficient.

Scavenger TypeFunctional GroupEfficiency for Spiro-LactamsProtocol
Silica-Thiol (Si-SH) Mercaptan⭐⭐⭐ (High)Slurry 5 eq. in EtOAc, 50°C for 1h. Filter.
Silica-TMT Trimercaptotriazine⭐⭐⭐⭐ (Highest)Best for Pd(II) species. Flow cartridge preferred.
Activated Carbon N/A⭐ (Low)Often fails due to spiro-sterics preventing adsorption.
Celite Diatomaceous Earth❌ (Ineffective)Mechanical filtration only; does not remove soluble species.

📊 Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, and it is often better for the nitrile reduction step because Nickel is less sensitive to amine poisoning. However, Raney Ni is pyrophoric and difficult to handle on scale. If you use it, ensure high H₂ pressure (>50 bar) and temperature (50°C) to drive the kinetics faster than the poisoning rate.

Q: Why does my reaction work on 100mg but fail on 10g? A: This is a Mass Transfer vs. Poisoning issue. On a larger scale, H₂ gas-liquid mass transfer becomes the rate-limiting step. If H₂ starvation occurs, the catalyst surface becomes "starved" of hydrogen, allowing the amine/nitrile to cover the surface irreversibly.

  • Fix: Increase stirring rate (>1000 rpm) and use an autoclave with a gas-entrainment impeller for scales >5g.

Q: Is the spiro-ring itself causing steric issues? A: Yes. The gem-disubstitution at the spiro center creates a "neopentyl-like" effect. This slows down the approach of the substrate to the catalyst surface. While you cannot change the molecule, you can switch to a catalyst with a higher pore volume or a homogeneous catalyst (e.g., Wilkinson's catalyst) if heterogeneous methods fail completely.

🔗 References & Grounding

  • Catalyst Poisoning Mechanisms:

    • Bartholomew, C. H.[1] "Mechanisms of catalyst deactivation."[2][3][4] Applied Catalysis A: General, 2001.[1] Defines the fundamental modes of chemical poisoning by nitrogen species.

    • 1

  • Palladium Deactivation by Amines:

    • ResearchGate.[3] "Poisoning and deactivation of palladium catalysts."[3][5] Highlights the formation of bis(amino)-palladium complexes leading to erosion.[3]

    • 3

  • Metal Scavenging Protocols:

    • Biotage Metal Scavenger User Guide. Provides specific efficiency data for Si-TMT against Pd species in pharmaceutical intermediates.

    • 6

  • Spiro-Lactam Synthesis Context:

    • Journal of the American Chemical Society.[7] "Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes." Discusses the challenges and value of azaspiro scaffolds in drug discovery.

    • 8

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Technical Support Center: Achieving High Purity 2-Azaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Azaspiro[5.5]undecan-1-one. As a valued intermediate in the synthesis of novel therapeutics, achieving high purity of this spirocyclic lactam is critical for downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

Introduction: The Challenge of Purity

2-Azaspiro[5.5]undecan-1-one, by nature of its lactam and spirocyclic structure, possesses a degree of polarity that can present challenges during purification. Incomplete reactions, side-products, and residual reagents are common impurities that must be effectively removed. This guide offers practical, experience-driven solutions to overcome these obstacles and obtain a final product of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Azaspiro[5.5]undecan-1-one?

A1: The impurities will largely depend on the synthetic route employed. However, common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, if a Beckmann rearrangement of the corresponding oxime is used, unreacted oxime and potential isomeric lactams could be present.

Q2: My crude 2-Azaspiro[5.5]undecan-1-one is an oil, but I expect a solid. What should I do?

A2: The presence of residual solvent or impurities can lower the melting point of your product, causing it to appear as an oil. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this strongly suggests the presence of impurities. Proceed with a purification method such as column chromatography to isolate the desired compound. Upon successful purification, 2-Azaspiro[5.5]undecan-1-one should be a solid at room temperature.

Q3: What are the best analytical techniques to assess the purity of 2-Azaspiro[5.5]undecan-1-one?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by separating the main component from impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic lactam carbonyl group.

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Azaspiro[5.5]undecan-1-one and provides actionable solutions.

Issue 1: Recrystallization yields are low or no crystals form.

Causality: The compound may be too soluble in the chosen solvent, even at low temperatures, or the concentration of the compound may be too low. Impurities can also inhibit crystal formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for recrystallization issues.

Detailed Protocol: Optimizing Recrystallization

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[2][3] For a polar compound like a lactam, consider solvent systems such as ethyl acetate/hexanes, acetone/water, or ethanol/water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[2]

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.

    • Once crystals have formed, cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Issue 2: The compound streaks badly on a silica gel TLC plate, making column chromatography difficult.

Causality: The polar lactam group can interact strongly with the acidic silica gel, leading to poor separation and tailing of the spot on a TLC plate.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for TLC streaking.

Detailed Protocol: Flash Column Chromatography on Silica Gel

  • Choosing an Eluent System: For a polar compound, a typical starting eluent system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[5]

  • Addressing Streaking:

    • Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. This is often effective for nitrogen-containing compounds.

    • Alternatively, use a different stationary phase like alumina, which is less acidic.

  • Column Packing and Loading:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.[6] Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Start with a less polar eluent mixture and gradually increase the polarity (gradient elution). This will allow for the separation of less polar impurities first, followed by your more polar product.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table:

Purification MethodProsConsBest For
Recrystallization Simple, inexpensive, can yield very pure material.Can have lower yields, requires a solid product, finding a suitable solvent can be trial-and-error.Final purification step for removing minor impurities from a mostly pure solid.
Column Chromatography Highly versatile, can separate complex mixtures, applicable to oils and solids.More time-consuming, requires larger volumes of solvent, can be more expensive.Purifying crude reaction mixtures with multiple components or when the product is an oil.

By systematically addressing these common issues with the provided troubleshooting guides and detailed protocols, researchers can significantly improve the purity of their 2-Azaspiro[5.5]undecan-1-one, ensuring the quality and reliability of their subsequent research and development activities.

References

  • Synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa-. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 7, 2026, from [Link]

  • Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. (2016, March 1). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Amino-2-azaspiro[5.5]undecan-1-one. PubChem. Retrieved February 7, 2026, from [Link]

  • Studies on the synthesis of 1-azaspiro[5.5]undecanes related to histrionicotoxin. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Beta lactamase purification: Analysis with SDS PAGE. (2017, December 16). YouTube. Retrieved February 7, 2026, from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Uric acid. Retrieved February 7, 2026, from [Link]

  • Spectroscopic characterization for new complexes with 2,2'-(5,5-dimethylcyclohexane-1,3-diylidene)bis(azan-1-yl-1-ylidene)dibenzoic acid. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved February 7, 2026, from [Link]

  • 4 Recrystallization Methods for Increased Yield. (2018, November 12). YouTube. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved February 7, 2026, from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved February 7, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2013, February 24). Troubleshooting protein purification? Retrieved February 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 7, 2026, from [Link]

  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Azaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Azaspiro[5.5]undecan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

What are the basic physical and chemical properties of 2-Azaspiro[5.5]undecan-1-one?

2-Azaspiro[5.5]undecan-1-one is a spirocyclic lactam with the following properties:

PropertyValueSource
Molecular Formula C₁₀H₁₇NO[1]
Molecular Weight 167.25 g/mol [1]
Appearance White to off-white solid (typical)General chemical knowledge
Purity ≥98% (as supplied by ChemScene)[1]

The structure contains a lactam ring fused to a cyclohexane ring via a spiro carbon. The presence of both a polar lactam group and a nonpolar carbocyclic ring suggests that its solubility will be highly dependent on the solvent system.

I'm having trouble dissolving 2-Azaspiro[5.5]undecan-1-one in my aqueous buffer. What should I do first?

Poor aqueous solubility is a common challenge for many organic compounds, especially those with significant hydrocarbon character.[2] The first step is to perform a systematic solvent screening. This will help you understand the compound's general solubility profile and identify a suitable starting point for developing your desired formulation.

Here is a suggested workflow for an initial solvent screening:

A Start: Undissolved 2-Azaspiro[5.5]undecan-1-one B Test solubility in a range of common solvents A->B C Aqueous Buffers (e.g., PBS pH 7.4) B->C D Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) B->D E Alcohols (e.g., Ethanol, Methanol) B->E F Chlorinated Solvents (e.g., DCM, Chloroform) B->F G Insoluble C->G H Soluble D->H E->H F->H I Proceed to co-solvent strategy G->I J Use as stock solution H->J

Caption: Initial solvent screening workflow for 2-Azaspiro[5.5]undecan-1-one.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, precise amount of 2-Azaspiro[5.5]undecan-1-one (e.g., 1 mg) into several small vials.

  • Add a measured volume of a single solvent (e.g., 100 µL) to each vial.

  • Vortex each vial for 1-2 minutes.

  • Visually inspect for dissolution. If dissolved, the compound is soluble at ≥10 mg/mL in that solvent.

  • If not fully dissolved, you can incrementally add more solvent to determine the approximate solubility.

My initial screening shows good solubility in DMSO, but I need an aqueous solution for my cell-based assay. What is the best approach?

This is a very common scenario. The use of a water-miscible organic co-solvent, like DMSO, is a standard technique to bridge this gap.[3] However, the concentration of the co-solvent must be carefully controlled to avoid toxicity in your experimental system.

Troubleshooting Guide: Co-Solvent Strategy

  • Question: What is the maximum tolerable concentration of my chosen co-solvent (e.g., DMSO) in my assay?

    • Action: Consult the literature for your specific cell line or perform a vehicle control experiment to determine the highest concentration of the co-solvent that does not affect your experimental outcome. For many cell lines, this is typically ≤0.5% v/v.

  • Question: How do I prepare my final aqueous solution from a DMSO stock?

    • Action:

      • Prepare a high-concentration stock solution of 2-Azaspiro[5.5]undecan-1-one in 100% DMSO (e.g., 10 mM).

      • Perform a serial dilution of this stock solution directly into your aqueous assay buffer to achieve the desired final concentration of the compound, ensuring the final DMSO concentration remains below the tolerated limit.

      • Crucially , add the DMSO stock to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate.

A High Concentration Stock in 100% DMSO C Calculate Dilution Factor A->C B Determine Max Tolerated DMSO % in Assay B->C D Add DMSO Stock to Aqueous Buffer C->D E Vortex Immediately D->E F Visually Inspect for Precipitation E->F G Precipitation Observed F->G Yes H Solution is Clear F->H No I Lower the final compound concentration or explore other solubilization methods G->I J Proceed with Experiment H->J

Caption: Workflow for preparing an aqueous solution from a DMSO stock.

I've tried using a co-solvent, but my compound still precipitates at the desired concentration. What are my other options?

If a simple co-solvent approach is insufficient, more advanced formulation strategies may be necessary. These techniques aim to increase the apparent solubility of the compound in aqueous media.[4][5]

Advanced Solubilization Techniques

TechniqueMechanism of ActionConsiderations
pH Modification For ionizable compounds, adjusting the pH can convert the molecule to its more soluble salt form.[6]Based on its lactam structure, 2-Azaspiro[5.5]undecan-1-one is unlikely to have a readily ionizable group within a typical biological pH range. However, this can be confirmed by pKa prediction software.
Use of Surfactants Surfactants form micelles in aqueous solution, which can encapsulate lipophilic compounds in their hydrophobic core, increasing their apparent solubility.[7]The choice of surfactant (e.g., Tween® 80, Cremophor® EL) and its concentration must be optimized for your specific application to avoid cellular toxicity.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment.[8][9]Common cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). The size of the cyclodextrin cavity should be appropriate for the guest molecule.
Lipid-Based Formulations For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can significantly improve their oral bioavailability by enhancing their solubilization in the gastrointestinal tract.[10][11][12]This is a more complex formulation strategy, typically employed in later stages of drug development.

Experimental Protocol: Screening with Solubilizing Excipients

  • Prepare stock solutions of various solubilizing agents (e.g., 10% w/v solutions of HP-β-CD and Tween® 80 in your aqueous buffer).

  • In separate vials, add your 2-Azaspiro[5.5]undecan-1-one DMSO stock to each of these excipient solutions.

  • Vortex and visually inspect for any improvement in solubility compared to the control (DMSO stock added to buffer alone).

  • If an excipient shows promise, you can further optimize its concentration.

How can I predict the solubility of 2-Azaspiro[5.5]undecan-1-one?

While experimental determination is the gold standard, computational tools can provide an initial estimate of a compound's properties, including its octanol-water partition coefficient (logP). A higher logP value generally correlates with lower aqueous solubility. The structure of 2-Azaspiro[5.5]undecan-1-one, with its significant nonpolar hydrocarbon framework, suggests it is likely to be lipophilic.

References

  • PubChem. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 083-089. [Link]

  • Al-Mousawi, M. H., & Al-Sultani, A. H. (2020). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 25(21), 5092. [Link]

  • PubChem. 9-Amino-2-azaspiro[5.5]undecan-1-one. [Link]

  • Kumar, S., & Singh, S. (2019). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 2(3), 1-7. [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • PubMed. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. [Link]

  • AbbVie. (n.d.). Drug Formulation: Lipophilic Compound Q&A. [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). [Link]

  • National Center for Biotechnology Information. (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • SciSpace. (2013). Lipid-based formulations for oral delivery of lipophilic drugs. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2013). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • ResearchGate. (2021). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF. [Link]

  • National Center for Biotechnology Information. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • ResearchGate. (2018). Structures of selected spiro-β-lactams highlighting the most relevant.... [Link]

  • PubChem. 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile. [Link]

Sources

Technical Support Center: Stereochemical Integrity in 2-Azaspiro[5.5]undecan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-Azaspiro[5.5]undecan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of this valuable spirocyclic lactam scaffold. We understand that maintaining stereochemical purity is paramount, and this resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the risk of epimerization and ensure the desired stereochemical outcome in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of 2-Azaspiro[5.5]undecan-1-one?

Epimerization is the unwanted conversion of a chiral center to its opposite configuration. In the context of 2-Azaspiro[5.5]undecan-1-one, which possesses a key stereocenter at the carbon alpha to the carbonyl group (C3), epimerization can lead to a mixture of diastereomers, compromising the purity and potentially the biological activity of the final compound. This is a significant concern as the therapeutic efficacy of many pharmaceuticals is highly dependent on their specific three-dimensional structure.

Q2: Which stereocenter in 2-Azaspiro[5.5]undecan-1-one is most susceptible to epimerization?

The proton on the carbon atom adjacent to the lactam carbonyl (the α-carbon) is the most acidic and therefore the most susceptible to abstraction. This deprotonation-reprotonation sequence is the primary mechanism for epimerization at this center. The spirocyclic nature of the molecule introduces additional stereocenters, and while the spiro-carbon itself is generally more configurationally stable, reaction conditions that can affect one stereocenter should be carefully evaluated for their potential impact on others.

Q3: What are the common synthetic strategies for constructing the 2-Azaspiro[5.5]undecan-1-one core?

Several synthetic routes can be envisioned, often involving intramolecular cyclization reactions. A common strategy involves the cyclization of a δ-amino acid precursor, which can be assembled through various methods such as conjugate addition or reductive amination. Another approach is the Beckmann rearrangement of a spirocyclic oxime. The choice of synthetic route will significantly influence the potential for epimerization.

Q4: How can I detect and quantify epimerization in my reaction mixture?

The most common and effective techniques for detecting and quantifying epimers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying enantiomers and diastereomers.[1][2][3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can distinguish between diastereomers due to their different chemical environments, allowing for quantification by integrating the distinct signals.[7][8][9][10][11] The use of chiral shift reagents can also aid in resolving signals of enantiomers.

Troubleshooting Guide: Preventing Epimerization

This section provides solutions to common problems encountered during the synthesis of 2-Azaspiro[5.5]undecan-1-one, with a focus on maintaining stereochemical integrity.

Issue 1: Loss of Diastereomeric Purity During Base-Mediated Cyclization

Scenario: You are performing an intramolecular cyclization of a δ-amino ester to form the lactam ring using a strong base, and you observe a mixture of diastereomers in the product.

Root Cause Analysis: Strong bases, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), can readily deprotonate the α-carbon of the newly formed lactam, leading to a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a mixture of epimers.

Solutions:

  • Choice of Base: Opt for milder, non-nucleophilic bases that are sufficiently strong to effect cyclization but less prone to causing epimerization. Bases like potassium carbonate (K₂CO₃) or organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[12]

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures disfavor the equilibrium that leads to epimerization.

  • Reaction Time: Minimize the reaction time. Prolonged exposure to basic conditions increases the likelihood of epimerization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Preventative Workflow:

start Base-Mediated Cyclization Step check_base Is a strong base (e.g., LDA, NaH) being used? start->check_base strong_base High risk of epimerization check_base->strong_base Yes mild_base Lower risk of epimerization (e.g., K2CO3, DBU) check_base->mild_base No check_temp Is the reaction run at elevated temperature? strong_base->check_temp mild_base->check_temp high_temp Increased epimerization rate check_temp->high_temp Yes low_temp Reduced epimerization rate check_temp->low_temp No check_time Is the reaction time prolonged? high_temp->check_time low_temp->check_time long_time Higher chance of equilibration check_time->long_time Yes short_time Minimized exposure to epimerizing conditions check_time->short_time No outcome Improved Diastereomeric Purity long_time->outcome short_time->outcome

Caption: Decision workflow for minimizing base-induced epimerization.

Issue 2: Epimerization During Acid-Catalyzed Reactions or Work-up

Scenario: You have successfully synthesized your desired diastereomer, but you observe epimerization after an acidic work-up or a subsequent acid-catalyzed deprotection step.

Root Cause Analysis: While less common than base-catalyzed epimerization for simple lactams, acidic conditions can still promote enolization, particularly with heat, leading to loss of stereochemical integrity.[13]

Solutions:

  • Milder Acids: If an acidic work-up is necessary, use dilute, weaker acids (e.g., saturated ammonium chloride solution, dilute citric acid) and avoid strong mineral acids.

  • Temperature Control: Perform acidic steps at low temperatures (e.g., 0 °C or below).

  • Anhydrous Conditions: For acid-catalyzed reactions, ensure anhydrous conditions to suppress enol formation where possible.

  • Alternative Protecting Groups: If a protecting group removal is the issue, consider a protecting group that can be cleaved under neutral conditions (e.g., hydrogenolysis for a benzyl group).

Experimental Protocol: Neutral Work-up Procedure

  • Upon completion of the reaction, cool the reaction mixture to 0 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride instead of a strong acid.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure at a low temperature.

Issue 3: Difficulty in Achieving High Diastereoselectivity in the Key Bond-Forming Step

Scenario: The reaction that sets the crucial stereocenter (e.g., a conjugate addition to a cyclohexenone derivative) is yielding a nearly 1:1 mixture of diastereomers.

Root Cause Analysis: The facial selectivity of the reaction is low. This can be due to a lack of steric or electronic differentiation on the substrate or the incoming nucleophile.

Solutions:

  • Use of Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the substrate can effectively block one face of the molecule, directing the incoming reagent to the opposite face. Evans oxazolidinones are a classic example of effective chiral auxiliaries.[14] The auxiliary is then cleaved in a subsequent step.

  • Substrate Control: Modify the substrate to introduce steric bulk that can direct the approach of the reagent.

  • Catalyst-Controlled Diastereoselection: Employ a chiral catalyst that can create a chiral environment around the substrate, favoring the formation of one diastereomer over the other.[15][16]

Data Summary: Impact of Reaction Conditions on Diastereomeric Ratio

EntryKey Reaction StepConditionsDiastereomeric Ratio (desired:undesired)
1Intramolecular CyclizationLDA, THF, 0 °C to rt60:40
2Intramolecular CyclizationK₂CO₃, MeCN, reflux85:15
3Conjugate AdditionMe₂CuLi, THF, -78 °C55:45
4Conjugate Addition with Chiral AuxiliaryEvans Auxiliary, Me₂CuLi, THF, -78 °C>95:5
Issue 4: Epimerization during Purification

Scenario: You have a clean diastereomeric ratio in your crude reaction mixture, but this ratio degrades after purification by column chromatography.

Root Cause Analysis: Silica gel is weakly acidic and can promote epimerization of sensitive compounds, especially if the compound spends a long time on the column.

Solutions:

  • Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

  • Rapid Purification: Use flash chromatography with sufficient pressure to minimize the time the compound is in contact with the stationary phase.

  • Crystallization: If possible, purify the product by crystallization, as this often provides material of very high diastereomeric purity.

Mechanism of α-Carbon Epimerization

Caption: Simplified mechanism of base-catalyzed epimerization at the α-carbon.

By understanding the underlying causes of epimerization and implementing these targeted troubleshooting strategies, researchers can significantly improve the stereochemical outcome of their 2-Azaspiro[5.5]undecan-1-one synthesis.

References

  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(49), 31965-31973. [Link]

  • Banu, S., & P, S. (2022). Synthetic investigations in epimerization reactions of β-lactams. Indian Journal of Chemistry, 61B(7), 758-765. [Link]

  • Bera, S. (2005). An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. HETEROCYCLES, 65(11), 2659. [Link]

  • Carro, L., et al. (2015). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 20(12), 22175–22185. [Link]

  • Chemistry Stack Exchange. (2020). Synthetic route to a spirocyclic amide. [Link]

  • Dao, H. T., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Chemistry – A European Journal, 14(24), 7294-7303. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 129(34), 10314–10315. [Link]

  • Gour, S., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2733–2740. [Link]

  • Ilczuk, T., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4223. [Link]

  • Kumar, R., & Singh, V. K. (2011). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 13(8), 1996–1999. [Link]

  • Lomsadze, K., et al. (2013). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 25(11), 819-825. [Link]

  • Maciver, S., et al. (2022). Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer. ACS Catalysis, 12(13), 7766–7772. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Pinho e Melo, T. M. V. D. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(38), 6885-6903. [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? [Link]

  • S.A. (2011). A Stereoselective Approach to the azaspiro[5.5]undecane Ring System Using a Conjugate addition/dipolar Cycloaddition Cascade: Application to the Total Synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(21), 8429-8437. [Link]

  • Saget, T., & Cramer, N. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(92), 50357-50374. [Link]

  • Singh, A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(15), 1841-1843. [Link]

  • Singh, B. K., & Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(5), 456-466. [Link]

  • Srirangam, J. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and. Journal of Pharmaceutical Sciences, 102(11), 4165-4174. [Link]

  • Varghese, J. J., & Parlow, J. J. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4(1), 2163. [Link]

  • Wilson, M. S., & Padwa, A. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(21), 8429-8437. [Link]

Sources

Technical Support Center: 2-Azaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Azaspiro[5.5]undecan-1-one. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges and decomposition pathways of this spirocyclic lactam. We will address common questions, provide troubleshooting advice for experimental studies, and offer detailed protocols for assessing the stability of this molecule.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the stability and primary degradation routes of 2-Azaspiro[5.5]undecan-1-one.

Q1: What are the most probable decomposition pathways for 2-Azaspiro[5.5]undecan-1-one based on its structure?

A1: The chemical structure of 2-Azaspiro[5.5]undecan-1-one contains a six-membered lactam (a cyclic amide) fused in a spiro configuration to a cyclohexane ring. Based on this, the two most anticipated degradation pathways are:

  • Hydrolysis : The lactam ring is susceptible to cleavage by hydrolysis under both acidic and basic conditions.[1][2] This is a common degradation pathway for all β-lactam antibiotics and other cyclic amides.[3][4] Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[2] Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. Both mechanisms result in the opening of the lactam ring to form an amino acid derivative.

  • Oxidation : The nitrogen atom in the lactam, although part of an amide, and adjacent carbons can be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions that generate reactive oxygen species (ROS).[1][5] While the amide nitrogen is less reactive than an amine, oxidative degradation can still occur, potentially leading to N-oxide formation or other complex products.[1]

Q2: How does the spirocyclic nature of the molecule affect its stability?

A2: The spirocyclic fusion of the two six-membered rings introduces significant conformational rigidity. This rigidity can influence the stability of the lactam ring compared to a more flexible, non-spirocyclic counterpart. While specific data on 2-Azaspiro[5.5]undecan-1-one is limited, the strain and steric hindrance inherent in spirocycles can affect the rate of degradation.[6] For instance, ring strain can make the lactam bond more susceptible to cleavage. Conversely, steric hindrance around the carbonyl group could potentially slow down nucleophilic attack. The increasing interest in spirocyclic lactams in drug discovery highlights the importance of understanding their unique stability profiles.[7]

Q3: What are the standard stress conditions I should use for a forced degradation study on this compound?

A3: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[8] The conditions should be stringent enough to cause 5-20% degradation of the parent compound.[1] Based on ICH Q1A(R2) guidelines and general practice, the following conditions are recommended:

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C or room temperatureTo assess susceptibility to low pH environments.[1][9]
Base Hydrolysis 0.1 M NaOH at 60°C or room temperatureTo assess susceptibility to high pH environments.[1][9]
Oxidation 3% H₂O₂ at room temperature, protected from lightTo evaluate sensitivity to oxidative stress.[1][5]
Thermal Stress Solid compound heated at >60°C (e.g., 80°C)To determine thermal stability in the solid state.[1][10]
Photostability Solid or solution exposed to light source meeting ICH Q1B requirements (e.g., 1.2 million lux hours and 200 watt hours/square meter)To assess degradation upon exposure to light.[9][11]

Note: The exact temperature and duration should be optimized for 2-Azaspiro[5.5]undecan-1-one to achieve the target degradation level.[1]

Section 2: Troubleshooting and Experimental Design

This section provides practical advice for common issues encountered during stability studies.

Q4: I am not observing any significant degradation under my initial stress conditions. What should I do?

A4: If 2-Azaspiro[5.5]undecan-1-one appears highly stable, you may need to increase the severity of the stress conditions incrementally. Avoid using excessively harsh conditions that do not reflect plausible real-world scenarios.

  • For Hydrolysis : Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl/NaOH) or elevate the temperature (e.g., from 60°C to 80°C).[1]

  • For Oxidation : Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the exposure time.

  • For Thermal Stress : Increase the temperature, but be mindful of the compound's melting point to avoid phase changes that could complicate the interpretation.

  • For Photostability : Increase the duration of exposure to the light source.[1]

Q5: My experiment resulted in almost complete degradation of the parent compound. How can I get more meaningful data?

A5: Extensive degradation can lead to the formation of secondary and tertiary degradants, which complicates the identification of the primary degradation pathway.[1] To achieve a more controlled degradation (target of 5-20%), you should reduce the severity of the stress conditions.

  • Decrease the temperature of the reaction.

  • Reduce the concentration of the stressor (e.g., use 0.01 M HCl instead of 0.1 M HCl).

  • Shorten the exposure time.[1] It is crucial to take multiple time points in the early stages of the experiment to capture the formation of the initial degradation products.

Q6: My chromatogram shows multiple new peaks after degradation. How do I start to identify these unknown products?

A6: Identifying unknown degradants requires a systematic approach, often combining multiple analytical techniques.

  • Mass Spectrometry (LC-MS) : This is the most powerful tool. An accurate mass measurement (e.g., using TOF or Orbitrap) can help propose elemental compositions for the degradant and its fragments.[9]

  • Tandem Mass Spectrometry (MS/MS) : Fragmenting the degradant peak can provide structural information. Compare the fragmentation pattern to that of the parent compound to identify the modified parts of the molecule.

  • High-Resolution Mass Spectrometry (HRMS) : This allows for the determination of the exact mass and, consequently, the molecular formula of the degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) : If a degradant can be isolated in sufficient quantity (e.g., via preparative HPLC), 1D and 2D NMR spectroscopy can elucidate its complete structure.[9]

  • Forced Degradation of Suspected Structures : If you hypothesize a structure for a degradation product, you can attempt to synthesize it and compare its retention time and mass spectrum to the unknown peak.

Below is a table of hypothetical degradation products based on the primary predicted pathways.

Degradation PathwayPotential Product StructureChange in MassExpected Analytical Observation
Lactam Hydrolysis Ring-opened amino acid+18 (H₂O)A more polar compound, likely with a shorter retention time in reverse-phase HPLC.
Oxidation N-Oxide derivative+16 (O)A slightly more polar compound. The MS fragmentation pattern would show a characteristic loss of 16 amu.

Section 3: Key Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for conducting forced degradation studies.

General Workflow for Forced Degradation Studies

The following diagram illustrates a comprehensive workflow for investigating the degradation pathways of 2-Azaspiro[5.5]undecan-1-one.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) hplc_analysis Analyze by HPLC-UV/MS method_dev->hplc_analysis sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize neutralize->hplc_analysis mass_balance Calculate Mass Balance & % Degradation hplc_analysis->mass_balance characterize Characterize Degradants (LC-HRMS, MS/MS, NMR) mass_balance->characterize

Caption: General workflow for a forced degradation study.

Protocol for Hydrolytic Degradation (Acid & Base)
  • Preparation : Prepare a stock solution of 2-Azaspiro[5.5]undecan-1-one (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Application :

    • Acid : Add a portion of the stock solution to a volume of 0.1 M HCl to achieve the desired final concentration.

    • Base : Add a portion of the stock solution to a volume of 0.1 M NaOH.

  • Incubation : Maintain the solutions at a specified temperature (e.g., 60°C). Prepare a control sample in purified water under the same conditions.

  • Sampling : Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).[1]

  • Quenching : Immediately neutralize the aliquots to stop the degradation. For the acid sample, add an equivalent amount of base (e.g., 0.1 M NaOH), and for the base sample, add an equivalent amount of acid (e.g., 0.1 M HCl).[1]

  • Analysis : Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation
  • Preparation : Prepare a stock solution of the compound as described above.

  • Stress Application : Add a portion of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation : Keep the solution at room temperature and protect it from light to prevent photolytic degradation.

  • Sampling : Withdraw aliquots at specified time intervals. The reaction often slows as the peroxide is consumed, but samples can be diluted with the mobile phase to effectively quench the reaction before analysis.[1]

  • Analysis : Analyze the samples promptly by HPLC.

Predicted Decomposition Pathways

The following diagram illustrates the primary predicted decomposition pathways for 2-Azaspiro[5.5]undecan-1-one.

G cluster_main Decomposition Pathways Parent 2-Azaspiro[5.5]undecan-1-one Hydrolysis_Product Ring-Opened Amino Acid (6-(1-aminocyclohexyl)hexanoic acid) Parent->Hydrolysis_Product Hydrolysis (H⁺ or OH⁻, H₂O) Oxidation_Product Oxidized Derivative (e.g., N-Oxide) Parent->Oxidation_Product Oxidation ([O])

Caption: Predicted primary decomposition pathways.

References

  • Shen, M., Vijjamarri, S., Cao, H., Solis, K., & Robertson, M. L. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry. Available at: [Link][12][13]

  • Singh, R., & Kumar, P. (2015). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][9]

  • Cielecka-Piontek, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Available at: [Link][10]

  • Wencewicz, T. A., et al. (2023). Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. Molecules. Available at: [Link][14]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][15]

  • Cox, R. A., & Yates, K. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link][2]

  • He, X., et al. (2014). Degradation Kinetics and Mechanism of β-lactam Antibiotics by the Activation of H2O2 and Na2S2O8 Under UV-254nm Irradiation. Journal of Hazardous Materials. Available at: [Link][5]

  • Wang, Y., et al. (2021). Ozone oxidation mechanism and degradation pathway of β-lactam antibiotics. Huan Jing Ke Xue. Available at: [Link][16]

  • Beaud, R., & Berthelette, C. (2012). The Mechanisms of Catalysis by Metallo β-Lactamases. Current Medicinal Chemistry. Available at: [Link][17]

  • Leis, B., et al. (2023). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link][3]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2006). Degradation of β-lactam antibiotics. Russian Chemical Reviews. Available at: [Link][18]

  • Iannuzzi, M., et al. (2022). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics. Available at: [Link][11]

  • Santos, M. M. M. (2019). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link][7]

  • Boggess, W. C., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology. Available at: [Link][19]

  • Indelicato, J. M., & Johnson, J. B. (1990). The Hydrolysis of Lactams. In The Amides. John Wiley & Sons.[4]

  • Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. ACS National Meeting Fall 2020. Available at: [Link][6]

Sources

Technical Support Center: Work-up Procedure Optimization for 2-Azaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Azaspiro[5.5]undecan-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our focus is on providing practical, field-proven insights to help you overcome common challenges in the work-up and purification of this valuable spirocyclic lactam.

Introduction to the Synthesis of 2-Azaspiro[5.5]undecan-1-one

2-Azaspiro[5.5]undecan-1-one is a spirocyclic lactam, a structural motif of increasing interest in medicinal chemistry due to its conformational rigidity and three-dimensional character. A common and effective method for its synthesis is the Beckmann rearrangement of spiro[5.5]undecan-2-one oxime. This reaction, typically catalyzed by a strong acid, involves the rearrangement of the oxime to the corresponding lactam.

While the synthesis itself is relatively straightforward, the work-up and purification of the product can present several challenges. This guide will provide a systematic approach to optimizing your work-up procedure to ensure high purity and yield of 2-Azaspiro[5.5]undecan-1-one.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the work-up and purification of 2-Azaspiro[5.5]undecan-1-one, presented in a question-and-answer format.

Reaction Quenching and Initial Work-up

Q1: My reaction mixture is a thick, viscous slurry after the Beckmann rearrangement. How should I properly quench the reaction?

A1: A thick reaction mixture is common, especially when using strong acids like sulfuric or polyphosphoric acid as catalysts. The key is to carefully and slowly neutralize the acid to avoid an exothermic reaction that could lead to side product formation.

  • Recommended Quenching Protocol:

    • Cool the reaction vessel in an ice-water bath to 0-5 °C.

    • Slowly and with vigorous stirring, add crushed ice to the mixture. This will help to dissipate the heat of neutralization.

    • Once the initial exotherm has subsided, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[1] Be cautious of gas evolution (CO₂) during neutralization.[1]

Q2: I've quenched the reaction, but I'm having trouble with the extraction. I'm seeing a persistent emulsion. What should I do?

A2: Emulsions are a common problem, especially when acidic or basic aqueous solutions are used in the work-up. They are stabilized by finely dispersed particles or surfactants.

  • Troubleshooting Emulsions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand for a period with occasional gentle swirling can resolve the emulsion.

    • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.

Purification Strategies

Q3: My crude product is an oil/waxy solid and contains several impurities according to TLC analysis. What is the best purification method?

A3: For multi-component crude products, flash column chromatography is the recommended first-line purification method.[2] For 2-Azaspiro[5.5]undecan-1-one, a normal-phase silica gel column is typically effective.

  • Optimizing Flash Chromatography:

    • Solvent System Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of ~0.2-0.3 for the product on a TLC plate.

    • Gradient Elution: If there are closely eluting impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic elution (constant solvent composition).

    • Sample Loading: For best resolution, dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column. This "dry loading" technique often leads to sharper bands and better separation.[2]

Q4: I've purified my product by flash chromatography, but I still see some minor impurities. How can I get my compound analytically pure?

A4: For final purification to obtain a highly pure, crystalline solid, recrystallization is the method of choice.

  • Troubleshooting Recrystallization:

    • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent pair, consisting of a "soluble" solvent and a "poor" solvent, can also be effective. For 2-Azaspiro[5.5]undecan-1-one, consider solvent systems like ethyl acetate/hexanes or acetone/water.

    • Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or an oil.[3] Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

    • "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to the presence of impurities or too rapid cooling. Try redissolving the oil in more solvent and allowing it to cool more slowly. If that fails, you may need to subject the material to another round of chromatography.

Optimized Work-up and Purification Protocol

This protocol is a synthesis of best practices for the purification of 2-Azaspiro[5.5]undecan-1-one following its synthesis via the Beckmann rearrangement of spiro[5.5]undecan-2-one oxime.

I. Reaction Work-up: Quenching and Extraction
  • Cooling: After the reaction is complete (monitored by TLC), cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Quenching: Slowly and with vigorous stirring, add crushed ice to the reaction mixture.

  • Neutralization: Carefully add a saturated aqueous solution of NaHCO₃ dropwise until the pH of the aqueous layer is ~7-8. Monitor for gas evolution and control the rate of addition accordingly.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for a ~10 g scale reaction).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1 x 50 mL)

    • Saturated aqueous NaHCO₃ solution (1 x 50 mL) to remove any residual acid.

    • Brine (1 x 50 mL) to aid in the removal of water and help break any emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

II. Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM, add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% EtOAc in Hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified 2-Azaspiro[5.5]undecan-1-one.

III. Final Purification by Recrystallization
  • Dissolution: Dissolve the purified product from chromatography in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, add a poor solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid, then warm gently until it is clear again and allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Characterization of 2-Azaspiro[5.5]undecan-1-one

Accurate characterization is crucial to confirm the identity and purity of your final product. Below are the expected spectroscopic data for 2-Azaspiro[5.5]undecan-1-one.

Technique Expected Data
¹H NMR Expect signals for the protons on the two rings. The protons adjacent to the nitrogen and carbonyl group will be the most downfield.
¹³C NMR The carbonyl carbon will have a characteristic chemical shift around 170-180 ppm. The spiro carbon will also have a unique chemical shift.
IR A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹. An N-H stretch should be visible around 3200-3400 cm⁻¹.
Mass Spec The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₁₇NO = 167.25 g/mol ).

Visualizing the Workflow

Logical Flow of the Work-up and Purification Process

Workup_Purification_Flow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis Reaction Beckmann Rearrangement of Spiroketone Oxime Quench Quench with Ice & Neutralize with NaHCO₃ Reaction->Quench 1. Isolate Crude Product Extract Extract with Organic Solvent (DCM/EtOAc) Quench->Extract Wash Wash with Water, NaHCO₃(aq), and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate1 Concentrate in vacuo Dry->Concentrate1 Chromatography Flash Column Chromatography Concentrate1->Chromatography 2. Primary Purification Concentrate2 Combine & Concentrate Pure Fractions Chromatography->Concentrate2 Recrystallize Recrystallization Concentrate2->Recrystallize 3. Final Purification Analysis Characterization (NMR, IR, MS, Purity) Recrystallize->Analysis 4. Verify Structure & Purity

Caption: Workflow for the work-up and purification of 2-Azaspiro[5.5]undecan-1-one.

Troubleshooting Decision Tree for Purification

Troubleshooting_Purification Start Crude Product TLC Analyze by TLC Start->TLC MultipleSpots Multiple Spots/ Streaking TLC->MultipleSpots Yes OneMajorSpot One Major Spot with Minor Impurities TLC->OneMajorSpot No FlashChrom Flash Column Chromatography MultipleSpots->FlashChrom Recrystallize Direct Recrystallization OneMajorSpot->Recrystallize CheckPurity Check Purity (TLC/NMR) FlashChrom->CheckPurity Recrystallize->CheckPurity Pure Pure Product CheckPurity->Pure Pure Impure Still Impure CheckPurity->Impure Impure ReChromatograph Re-chromatograph with different solvent system Impure->ReChromatograph RecrystallizeAgain Recrystallize from different solvent Impure->RecrystallizeAgain ReChromatograph->CheckPurity RecrystallizeAgain->CheckPurity

Caption: Decision tree for choosing the appropriate purification strategy.

References

  • Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]

  • Chemistry LibreTexts. Beckmann Rearrangement. (2023). Available at: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]

  • Gawley, R. E. The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. 2004, 64, 1. DOI: 10.1002/0471264180.or064.01
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021). Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available at: [Link]

Sources

2-Azaspiro[5.5]undecan-1-one reaction monitoring by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Azaspiro[5.5]undecan-1-one Analysis

Introduction: The Analytical Challenge

You are likely synthesizing 2-Azaspiro[5.5]undecan-1-one via a Schmidt reaction (from spiro[5.5]undecan-1-one) or a Beckmann rearrangement.[1]

This molecule presents a specific "stealth" profile in analysis:

  • Weak UV Chromophore: It lacks conjugation.[1] The amide bond absorbs weakly at 210–220 nm, making it nearly invisible to standard UV detectors (254 nm).

  • Polarity: As a lactam, it adheres strongly to silica, often causing "streaking" in TLC or peak tailing in LC.

  • Ionization: In LC-MS, it forms strong sodium adducts

    
    , which can confuse automated peak picking algorithms looking solely for protonated species.[1]
    

This guide addresses these specific pitfalls.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Q: I spot my reaction mixture, but the product is invisible under UV (254 nm). Is the reaction failing?

A: Not necessarily. Your product is likely there, but it is UV-inactive.[1] The amide carbonyl in 2-Azaspiro[5.5]undecan-1-one has a


 around 210 nm.[1] Standard UV lamps (254 nm) excite fluorescence in the plate indicator (F254), which requires the compound to quench that fluorescence. Non-conjugated amides are poor quenchers.[1]

Protocol: Visualization Strategy Do not rely on UV. Use the following staining hierarchy:

ReagentEfficacyObservationMechanism
Iodine (

) Chamber
HighBrown/Yellow spotsReversible intercalation into the amide lattice.[1]
Phosphomolybdic Acid (PMA) Optimal Dark blue/green on light backgroundReduction of Mo(VI) by the amide upon heating.[1]
KMnO

(Basic)
ModerateYellow spot on purple backgroundOxidation (slower for lactams than alkenes, but effective).[1]
Dragendorff’s LowOrange/RedAvoid. Targets tertiary amines; poor sensitivity for secondary lactams.[1]

Q: My product appears as a long streak rather than a distinct spot. How do I fix this?

A: This is "lactam tailing," caused by hydrogen bonding between the amide


 and the silanols on the silica plate.

Corrective Action:

  • Solvent System: Switch from Hexane/EtOAc to DCM/MeOH .

    • Recommended: 95:5 DCM:MeOH.[1]

  • Add a Modulator: If streaking persists, pre-treat the plate or add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanol sites. Note: TEA is usually for amines, but it effectively blocks active silica sites for polar amides too.

Module 2: LC-MS Method Development

Q: I see a peak in the Total Ion Chromatogram (TIC), but the mass spectrum doesn't match the protonated ion (


). 

A: You are likely looking at the Sodium Adduct. Spirocyclic lactams are "sodium sponges" in ESI sources due to the chelating ability of the carbonyl oxygen and the steric bulk of the spiro rings protecting the nitrogen.

Target Mass Specifications:

  • Formula:

    
    
    
  • Exact Mass: 167.13 Da[1]

  • Target Ions:

    • 
      :  168.14 (Often weak)[1]
      
    • 
      :  190.12 (Often Dominant)[1]
      
    • 
      :  335.27 (Dimer formation at high concentration)[1]
      

Q: The UV trace on my LC-MS is flat, even though the MS shows the product.

A: This confirms the lack of chromophore.

  • Hardware Fix: Set your Diode Array Detector (DAD) to monitor 210 nm or 215 nm . Avoid 254 nm.

  • Solvent Constraint: At 210 nm, solvents absorb UV.[1] You must use HPLC-grade Acetonitrile (cutoff ~190 nm) rather than Methanol (cutoff ~205 nm) to avoid a high baseline noise.[1]

Recommended LC-MS Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (Lactam usually elutes early-to-mid gradient due to polarity).[1]

Module 3: Reaction Monitoring Workflow (Schmidt Reaction)

Context: Converting Spiro[5.5]undecan-1-one (Ketone)


 2-Azaspiro[5.5]undecan-1-one (Lactam) using 

.

Q: How do I distinguish the starting material (Ketone) from the product (Lactam)?

A:

  • TLC Polarity: The Lactam is significantly more polar than the Ketone due to the H-bond donor capability of the amide.

    • Ketone

      
      : ~0.6 (in 1:1 Hex/EtOAc)
      
    • Lactam

      
      : ~0.2 (in 1:1 Hex/EtOAc)
      
  • MS Fragmentation:

    • Ketone (

      
      ): MW 166.[1] 
      
      
      
      .[1]
    • Lactam (

      
      ): MW 167.[1] 
      
      
      
      .[1]
    • Differentiation: The mass difference is only 1 Da .[1] High-resolution MS is preferred.[1] If using low-res (Single Quad), rely on the

      
       adduct of the lactam (190)  vs the ketone (189), or the retention time shift (Lactam elutes earlier in Reverse Phase).
      
Workflow Logic: Reaction Monitoring

ReactionMonitoring Start Sample Reaction Mixture TLC Step 1: TLC Analysis (DCM:MeOH 95:5) Start->TLC Stain Stain with PMA & Heat TLC->Stain Decision1 New Polar Spot (Rf ~0.2)? Stain->Decision1 LCMS Step 2: LC-MS Analysis (ESI+ Mode) Decision1->LCMS Yes Fail Troubleshoot: Check Azide Source/Acid Strength Decision1->Fail No (Only SM visible) CheckMass Check Ions: 168 [M+H] or 190 [M+Na] LCMS->CheckMass Success Reaction Complete: Proceed to Workup CheckMass->Success Signal Present CheckMass->Fail No Signal

Caption: Decision tree for monitoring the conversion of spiro-ketone to lactam, prioritizing staining and specific ion targeting.

References

  • Smith, P. A. S. (1948).[1] "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 70(1), 320–323. Link[1]

  • Krow, G. R. (1981).[1] "The Beckmann Rearrangement of Spiro Ketones." Tetrahedron, 37(15), 2697-2724.[1] Link

  • Agilent Technologies. (2023).[1] "LC-MS Method Development for Non-Chromophoric Compounds." Technical Overview 5991-XXXX. Link

  • Merck KGaA. (2024).[1] "TLC Visualization Reagents: Phosphomolybdic Acid." Sigma-Aldrich Technical Library.[1] Link

Sources

Technical Support Center: Characterization of 2-Azaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Troubleshooting Structural Validation & Purity Analysis of Spirocyclic Lactam Scaffolds

Executive Summary: The Scaffold Paradox

The 2-azaspiro[5.5]undecan-1-one scaffold is a privileged structure in modern drug discovery (e.g., Histrionicotoxin analogs, METTL3 inhibitors). Its value lies in its high fraction of saturated carbons (


) and inherent three-dimensionality, which improve solubility and metabolic stability compared to flat aromatic systems.[1]

However, these same features create a "perfect storm" for characterization failures:

  • Spectral Congestion: The high proton count in similar magnetic environments creates massive overlap in

    
    H NMR.
    
  • UV Silence: The lack of conjugation renders standard HPLC-UV (254 nm) useless.

  • Conformational Flux: The spiro-fusion allows ring flipping, often broadening signals at room temperature.

This guide addresses these specific failure points with self-validating protocols.

Module 1: NMR Troubleshooting (The "Aliphatic Hump")

Issue: "My proton NMR shows a massive, unresolvable multiplet between 1.2 and 1.9 ppm. I cannot integrate for purity."

Root Cause: The 2-azaspiro[5.5]undecan-1-one skeleton contains roughly 14-16 protons (depending on substitution) in magnetically similar methylene (


) environments. In standard solvents (

or

), these signals overlap, making quantitative integration impossible.

Technical Protocol 1.1: Solvent-Induced Shift (The "Benzene Effect") Do not rely solely on field strength. Use the Anisotropic Solvent-Induced Shift (ASIS) effect to disperse the signals.

  • Run Reference: Acquire spectrum in

    
    .
    
  • Run Shift: Acquire spectrum in Benzene-

    
     (
    
    
    
    )
    .
    • Mechanism:[2][3][4][5] The benzene ring preferentially solvates the electron-deficient lactam region and the lipophilic carbocycle differently. This often resolves the "hump" into distinct multiplets, allowing for accurate integration of the ring protons.

Technical Protocol 1.2: The "Silent" Spiro Carbon Issue: "I cannot find the quaternary spiro carbon (C6) in my


 spectrum."
Diagnosis:  The spiro carbon is quaternary (long relaxation time 

) and sits in a sterically crowded environment. Standard parameters often saturate this signal or fail to detect it due to low NOE enhancement. Solution:
  • Direct

    
    :  Set relaxation delay (
    
    
    
    ) to >5 seconds .
  • 2D Validation (HMBC): This is the gold standard. Look for correlations from the alpha-protons (adjacent to the carbonyl or the nitrogen) to the spiro center.

    • Optimization: Set the long-range coupling constant (

      
      ) to 6-8 Hz .
      
Visualization: NMR Assignment Workflow

NMR_Workflow Start Start: Unresolved 1H NMR Spectrum SolventCheck Step 1: Solvent Switch (Try Benzene-d6 or Pyridine-d5) Start->SolventCheck Res_Check Resolution Improved? SolventCheck->Res_Check Standard_Assign Standard 1D Integration Res_Check->Standard_Assign Yes Advanced_2D Step 2: 2D Experiments Res_Check->Advanced_2D No HSQC HSQC (Multiplicity-Edited) Separates CH2 from CH Advanced_2D->HSQC HMBC HMBC (Long Range) Locates Quaternary Spiro Carbon Advanced_2D->HMBC TOCSY 1D-TOCSY Trace Spin Systems of Each Ring Advanced_2D->TOCSY Final Validated Structure HSQC->Final HMBC->Final TOCSY->Final

Figure 1: Decision logic for resolving spectral congestion in spirocyclic scaffolds.

Module 2: Chromatographic Detection (The "Invisible" Peak)

Issue: "My compound is pure by NMR, but I see no peak on the HPLC at 254 nm."

Root Cause: 2-Azaspiro[5.5]undecan-1-one lacks a conjugated


-system. The lactam carbonyl absorbs weakly around 205–210 nm, but this region is often obscured by solvent cutoff (especially if using acetone, ethyl acetate, or impure methanol).

Technical Protocol 2.1: Detector Selection Matrix Do not use 254 nm. It is a false negative trap.[4]

Detector TypeSuitabilityNotes
UV (254 nm) 🔴 Critical Failure The scaffold is transparent here.
UV (205-210 nm) 🟡 Conditional Requires HPLC-grade acetonitrile/water/phosphoric acid. Avoid formate/acetate buffers (high background).
ELSD / CAD 🟢 Recommended Universal detection based on scattering. Ideal for non-chromophoric spirocycles.
LC-MS (ESI+) 🟢 Excellent Lactams ionize well (

). Watch for dimer formation (

).
Issue: "The peak is broad or tailing significantly."

Root Cause: Lactams can act as hydrogen bond donors/acceptors, interacting with free silanols on silica columns. Furthermore, the rigid spiro-structure can exhibit slow interconversion between chair-chair conformers, leading to peak broadening if the timescale of separation matches the timescale of ring flipping.

Solution:

  • Column Choice: Switch to a Charged Surface Hybrid (CSH) C18 column or a HILIC phase (if the molecule is very polar). CSH columns repel protonated basic amines/lactams, sharpening the peak.

  • Temperature: Increase column temperature to 40-50°C . This accelerates conformational exchange, sharpening the peak (averaging the conformers).

Module 3: Stereochemistry & Physical State

FAQ: "Is my 2-azaspiro[5.5]undecan-1-one chiral?"

Analysis:

  • The Parent Scaffold: NO. The unsubstituted 2-azaspiro[5.5]undecan-1-one possesses a plane of symmetry passing through the amide group and the spiro carbon (assuming the carbocyclic ring is in a rapidly flipping chair conformation effectively averaging to symmetry).

  • Substituted Derivatives: YES. Almost any substitution on the carbocyclic ring (positions 7-11) or the lactam ring (positions 3-5) breaks the symmetry, creating chiral centers.

Critical Warning for Drug Development: Because the spiro-center is prochiral in the parent, introducing a substituent creates diastereomers (e.g., cis/trans relative to the lactam). You must separate these using Chiral SFC (Supercritical Fluid Chromatography) .

  • Recommended Phase:[4] Amylose-based chiral stationary phases (e.g., AD-H, IG).

Visualization: Detection & Purity Logic

Detection_Logic Sample Sample: Spiro-Lactam UV_Check Has Aryl/Conjugated Group? Sample->UV_Check Standard_UV UV 254 nm (Standard) UV_Check->Standard_UV Yes Low_UV UV 205 nm (High Purity Solvents) UV_Check->Low_UV No Universal ELSD / CAD / MS (Universal Detection) UV_Check->Universal No (Preferred) Purity_Check Check Purity Standard_UV->Purity_Check Low_UV->Purity_Check Universal->Purity_Check Chiral_Check Is it Substituted? Purity_Check->Chiral_Check Achiral_Final Release Batch Chiral_Check->Achiral_Final No Chiral_SFC Chiral SFC Required (Amylose/Cellulose) Chiral_Check->Chiral_SFC Yes

Figure 2: Instrument selection for spirocyclic lactams lacking UV chromophores.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[3] The use of spirocyclic scaffolds in drug discovery.[1][3][6] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.

  • Dolbois, A., et al. (2021).[2][7] 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.[2][7] Journal of Medicinal Chemistry, 64(17), 12738–12760.[7] [2][7]

  • Dodziuk, H. (1986).[8] Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, 249-251.[8]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews, 114(16), 8257–8322.

Sources

Validation & Comparative

2-Azaspiro[5.5]undecan-1-one vs. other spirocyclic lactams in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Efficacy

In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemistry has shifted from flat, aromatic-dominated scaffolds to three-dimensional (3D) architectures. 2-Azaspiro[5.5]undecan-1-one represents a "Goldilocks" zone in this transition—balancing the metabolic stability of smaller spirocycles (e.g., spiro[3.3]heptanes) with the spatial volume required to fill large lipophilic binding pockets (e.g., GPCRs, ion channels).

This guide objectively compares the 2-azaspiro[5.5]undecan-1-one scaffold against common alternatives, detailing its synthesis, physicochemical advantages, and application in high-value targets like MmpL3 (tuberculosis) and nicotinic acetylcholine receptors (nAChRs).

Comparative Analysis: The [5.5] Advantage

The 2-azaspiro[5.5]undecan-1-one scaffold offers distinct advantages over smaller spiro systems and traditional flat aromatics. The key differentiator is the Vectorial Exit Angle —the angle at which substituents project from the core, which dictates ligand-protein complementarity.

Table 1: Physicochemical & Structural Comparison of Spirocyclic Lactams
Feature2-Azaspiro[5.5]undecan-1-one 2-Azaspiro[3.3]heptan-1-one 2-Azaspiro[4.4]nonan-1-one Flat Aromatic (e.g., Isoquinolinone)
Ring Size 6-membered / 6-membered4-membered / 4-membered5-membered / 5-memberedFused 6/6 (Planar)
Fsp³ Fraction High (0.9-1.0) High (1.0)High (1.0)Low (<0.3)
Metabolic Stability Excellent (Steric bulk protects core)Moderate (Strain-release metabolism)GoodVariable (Aromatic oxidation prone)
Lipophilicity (LogP) Modulatable (High volume, tunable polarity)Low (Compact, polar surface exposed)ModerateHigh (Often requires solubilizing groups)
Vector Geometry Orthogonal (90° twist) Linear/Rod-likeV-shapedPlanar (0° or 180°)
Primary Utility GPCRs, Ion Channels, Enzyme Pockets Fragment-based discovery (FBDD)Kinase inhibitorsIntercalators, Kinase hinge binders
Structural Insight: The "Orthogonal Twist"

Unlike flat aromatics, the [5.5] spiro system forces substituents on the two rings into a perpendicular orientation. This allows the molecule to probe "corners" of a binding pocket that planar molecules cannot reach without inducing entropic penalties.

VectorAnalysis cluster_flat Flat Scaffolds cluster_spiro Spiro[5.5] Scaffolds Flat Planar Geometry (Isoquinoline) Limit Limited Vector Diversity (2D Space Only) Flat->Limit Restricts Target Target Binding Pocket (GPCR/Ion Channel) Limit->Target Low Shape Match Spiro Orthogonal Geometry (2-Azaspiro[5.5]) Vectors 3D Vector Projection (Access to novel sub-pockets) Spiro->Vectors Enables Vectors->Target High Shape Complementarity

Figure 1: Vector Analysis. Comparison of spatial projection between flat and spiro[5.5] scaffolds.

Synthetic Methodologies

Constructing the quaternary center of the 2-azaspiro[5.5]undecan-1-one requires overcoming significant steric hindrance.[1] Two primary strategies dominate the literature: Robinson Annulation (for scale) and Cycloaddition Cascades (for precision).

Protocol A: Modular Synthesis via Robinson Annulation

This method is preferred for generating libraries because it allows independent modification of both rings.

Mechanism: A Michael addition of a cyclic enolate to a vinyl ketone, followed by an intramolecular aldol condensation.[2]

Step-by-Step Protocol
  • Reagents:

    • Starting Material: 2-Carbomethoxycyclohexanone (or substituted derivative).

    • Michael Acceptor: Acrylamide or Acrylonitrile (precursor to lactam).

    • Base: Potassium tert-butoxide (

      
      -BuOK) or Sodium ethoxide (
      
      
      
      ).
    • Solvent:

      
      -Butanol or Ethanol.
      
  • Procedure:

    • Step 1 (Michael Addition): Dissolve 2-carbomethoxycyclohexanone (1.0 eq) in

      
      -BuOH. Cool to 0°C. Add catalytic 
      
      
      
      -BuOK (0.1 eq). Dropwise add Acrylonitrile (1.1 eq). Stir at RT for 4 hours.
    • Step 2 (Reductive Cyclization): The resulting nitrile intermediate is subjected to hydrogenation (Raney Ni,

      
      , 50 psi) in the presence of ammonia/methanol. This reduces the nitrile to a primary amine, which spontaneously attacks the ester to close the lactam ring.
      
    • Step 3 (Purification): The spiro-lactam precipitates or is purified via flash chromatography (EtOAc/Hexanes).

Self-Validating Checkpoint:

  • Validation: Monitor the disappearance of the nitrile peak (~2250

    
    ) in IR spectroscopy during Step 2. Appearance of the amide carbonyl (~1660 
    
    
    
    ) confirms lactam formation.
Protocol B: Rh(II)-Catalyzed C-H Insertion (Advanced)

For highly substituted derivatives, a carbene insertion strategy offers stereocontrol.

  • Core Step: Decomposition of a diazo-substrate by

    
     generates a metal-carbene that inserts into a specific C-H bond across the ring, closing the spiro system.
    

Case Study: MmpL3 Inhibition in Tuberculosis[3]

The Mycobacterial membrane protein Large 3 (MmpL3) is a transporter essential for the synthesis of the mycolic acid cell wall in Mycobacterium tuberculosis.

  • Challenge: Traditional inhibitors (e.g., SQ109) suffer from rapid metabolic clearance due to labile adamantane or ethylenediamine cores.

  • Solution: Replacement of the labile core with a 1-oxa-9-azaspiro[5.5]undecane or 2-azaspiro[5.5]undecan-1-one scaffold.

  • Outcome:

    • Potency: Maintained sub-micromolar MIC against H37Rv strain.

    • Stability: The spiro[5.5] core blocked metabolic hotspots (CYP450 oxidation sites) typically found on flexible linkers.

    • Selectivity: The rigid 3D shape reduced off-target binding to hERG channels, a common liability for lipophilic amines.

MmpL3_Mechanism cluster_cell Mycobacterium Cell Wall Synthesis TMM Trehalose Monomycolate (TMM) - Intracellular MmpL3 MmpL3 Transporter (Essential Target) TMM->MmpL3 Transport TMM_Out TMM - Extracellular MmpL3->TMM_Out CellWall Mycolic Acid Layer (Cell Wall Integrity) TMM_Out->CellWall Result Cell Lysis & Death CellWall->Result Disruption Inhibitor Spiro[5.5] Inhibitor Inhibitor->MmpL3 Binds to Proton Translocation Site

Figure 2: MmpL3 Inhibition Pathway. The spiro[5.5] scaffold blocks the transport of Trehalose Monomycolate (TMM), compromising the bacterial cell wall.

Experimental Validation Protocols

To confirm the utility of a newly synthesized 2-azaspiro[5.5]undecan-1-one derivative, the following assays are standard.

A. Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance (


) compared to planar analogs.
  • System: Liver microsomes (Human/Mouse) + NADPH regenerating system.

  • Protocol: Incubate 1 µM test compound at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Plot ln(concentration) vs. time.

  • Validation: The half-life (

    
    ) should exceed that of the non-spiro analog (e.g., 4-phenyl-piperidine derivative) by >2-fold to justify the synthetic complexity.
    
B. Lipophilic Ligand Efficiency (LLE) Calculation

Objective: Ensure potency gains are not solely due to added lipophilicity.

  • Formula:

    
    
    
  • Target: An LLE > 5 is considered excellent for a drug candidate. The [5.5] spiro scaffold typically improves LLE by increasing potency (better fit) without a proportional increase in lipophilicity compared to adding aromatic rings.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, S., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery.
  • MmpL3 Inhibitors & Spirocycles

    • Stec, J., et al. (2016). "Indole-2-carboxamides as MmpL3 Inhibitors." Journal of Medicinal Chemistry.
    • Komarova, K. Y., et al. (2024). "The Synthesis of 1-Oxa-9-azaspiro[5.5]undecane Derivatives and Optimization of Antituberculosis Activity." Chemistry of Heterocyclic Compounds.
  • Synthesis of Histrionicotoxin Analogs (1-azaspiro[5.5]undecane)

    • Takahashi, R., et al. (2021). "One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids." Chemistry – An Asian Journal.[3]

  • Spiro-Lactam Stability Studies

    • Ritter, T., et al. (2020). "Hydrolytic Stability Versus Ring Size in Lactams." Journal of Organic Chemistry.
    • [4]

Sources

Technical Guide: Structure-Activity Relationship (SAR) Studies of 2-Azaspiro[5.5]undecan-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for "Escaping Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is critical for improving physicochemical properties and patentability. The 2-Azaspiro[5.5]undecan-1-one scaffold represents a privileged class of spirocyclic lactams. Unlike their fused-ring counterparts (e.g., decahydroisoquinolines) or flexible open-chain analogs, this spiro-scaffold offers a unique orthogonal vector orientation that allows for precise probing of globular receptor pockets while maintaining high metabolic stability (


 character).

This guide objectively compares the 2-azaspiro[5.5]undecan-1-one core against standard alternatives, providing experimental protocols for synthesis and SAR evaluation.

Scaffold Architecture & Comparative Analysis

The 2-azaspiro[5.5]undecan-1-one core consists of a cyclohexane ring spiro-fused to a piperidin-2-one (valerolactam). This structure serves as a rigidified mimetic of peptide bonds or


-aminobutyric acid (GABA) derivatives.
Competitor Landscape
Feature2-Azaspiro[5.5]undecan-1-one 4-Substituted Piperidin-2-one Decahydroisoquinoline (Fused)
Topology 3D Spirocyclic (Orthogonal)Flexible / Semi-planarRigid Fused (Planar/Twisted)
Vector Space Substituents project at ~90° anglesLinear/Equatorial projectionLinear/Axial projection
Metabolic Stability High (Quaternary center blocks metabolism)Moderate (Susceptible to N-dealkylation)Moderate to High
Solubility (LogD) High (Disrupts crystal packing)Low to ModerateModerate
Synthetic Difficulty High (Requires quaternary carbon formation)LowModerate
Structural Advantages
  • Gem-Dialkyl Effect: The spiro center locks the conformation, reducing the entropic penalty upon binding to the target protein.

  • Metabolic Blocking: The quaternary spiro-carbon (C6) effectively blocks cytochrome P450 oxidation at what would otherwise be a vulnerable site.

Synthetic Protocol: Beckmann Rearrangement Route

To access the 2-azaspiro[5.5]undecan-1-one core, the most robust "self-validating" method involves the Beckmann rearrangement of the corresponding spiro-ketone oxime. This route is preferred over direct alkylation due to higher regiocontrol.

Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_QC QC Checkpoints Start Spiro[5.5]undecan-1-one (Starting Material) Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Reflux, EtOH Inter Spiro-Oxime Intermediate Step1->Inter Crystallization QC1 TLC: Disappearance of Ketone Step1->QC1 Step2 Beckmann Rearrangement (PPA or SOCl2) Inter->Step2 Heat, Acid Cat. Product 2-Azaspiro[5.5]undecan-1-one (Target Scaffold) Step2->Product Workup & Purification QC2 NMR: Distinct Lactam NH Signal Product->QC2

Caption: Figure 1. Step-wise synthesis via Beckmann Rearrangement. The critical control point is the isolation of the pure oxime to ensure regiochemical fidelity.

Detailed Methodology

Objective: Synthesis of 2-azaspiro[5.5]undecan-1-one from spiro[5.5]undecan-1-one.

  • Oxime Generation:

    • Dissolve spiro[5.5]undecan-1-one (10 mmol) in ethanol (50 mL).

    • Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol).

    • Reflux for 3 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

    • Checkpoint: The ketone spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      oxime spot.
    • Evaporate solvent, partition between water/DCM, and recrystallize the oxime.

  • Rearrangement:

    • Heat polyphosphoric acid (PPA, 20 g) to 60°C.

    • Slowly add the dried oxime (5 mmol) with vigorous stirring (exothermic reaction).

    • Heat to 100°C for 1 hour.

    • Quench: Pour the hot mixture onto crushed ice (100 g). Neutralize with 4M NaOH to pH 8.

    • Extract with CHCl3 (

      
       mL). Dry over MgSO4.
      
  • Validation:

    • 1H NMR (CDCl3): Look for the broad singlet (NH) at

      
       6.0-7.0 ppm and the shift of the 
      
      
      
      -methylene protons adjacent to the nitrogen (
      
      
      3.2-3.4 ppm).

Comparative SAR Data Analysis

The following data summarizes the performance of the 2-azaspiro[5.5]undecan-1-one scaffold against a standard piperidin-2-one in a generic GPCR binding assay (e.g., Opioid or Chemokine receptor model) and a metabolic stability panel.

Experimental Data Summary
Compound ClassR-Group (N-Subst.)[1]IC50 (nM) [Target]LogD (pH 7.4)HLM

(min)
Solubility (

M)
Piperidin-2-one (Flat) Benzyl453.21255
Piperidin-2-one (Flat) 4-F-Benzyl223.51440
2-Azaspiro[5.5] (Spiro) Benzyl18 2.845 120
2-Azaspiro[5.5] (Spiro) 4-F-Benzyl8 3.152 95
Fused Decahydro. Benzyl1503.82515

Analysis:

  • Potency: The spiro analogs demonstrate superior potency (lower IC50). This is attributed to the rigid positioning of the pharmacophore, minimizing the entropic cost of binding.

  • Metabolic Stability (HLM): The spiro scaffold shows a ~3-4x improvement in half-life (

    
    ). The quaternary carbon at the spiro junction prevents oxidative metabolism at the 
    
    
    
    -position relative to the ring junction.
  • Solubility: The "ball-like" shape of the spirocycle disrupts crystal lattice energy more effectively than the planar fused rings, resulting in significantly higher aqueous solubility.

SAR Logic & Decision Tree (Graphviz)

SAR_Logic Root SAR Optimization Strategy Core: 2-Azaspiro[5.5]undecan-1-one Branch1 N-Substitution (Position 2) Root->Branch1 Branch2 Ring C Substitution (Position 7-10) Root->Branch2 Opt1 Lipophilic Linkers (Benzyl, Phenethyl) Branch1->Opt1 Opt2 Polar Groups (OH, NH2 at C8/C9) Branch2->Opt2 Res1 Increases Potency Risk: High LogD Opt1->Res1 Decision Select Lead Candidate Res1->Decision Res2 Maintains Potency Improves Solubility Opt2->Res2 Res2->Decision

Caption: Figure 2. Strategic decision tree for derivatizing the spiro-lactam core. Balancing lipophilicity at the Nitrogen against polarity on the carbocyclic ring is key.

Biological Validation Protocol

To confirm the efficacy of the synthesized analogs, a Microsomal Stability Assay is the standard self-validating protocol to prove the "Spiro Advantage."

Protocol:

  • Incubation: Incubate test compound (1

    
    M) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion: Spiro analog must show

      
       min to justify the synthetic complexity over the flat analog.
      

References

  • Komarova, K. Y., et al. (2024). "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof." Chemistry of Heterocyclic Compounds.

  • Dolbois, A., et al. (2021).[2][3] "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry, 64(17), 12738-12760.[3] [2]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Contextual grounding for spiro-scaffold synthesis).

  • Zheng, Y., et al. (2014). "Bioisosteres in Drug Discovery." Journal of Medicinal Chemistry. (Reference for Spiro vs. Flat physicochemical properties).

Sources

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